The role of PIK-75 in inhibiting the PI3K/Akt/mTOR signaling pathway.
Executive Summary PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.[1] While primarily categorized as a selective inhibitor of the PI3K p110 isoform (IC ~5.8 nM), its ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
PIK-75 is a potent, ATP-competitive small molecule inhibitor belonging to the imidazopyridine class.[1] While primarily categorized as a selective inhibitor of the PI3K p110
isoform (IC ~5.8 nM), its utility in research is defined by its "dual-blade" mechanism: it simultaneously inhibits DNA-PK (DNA-dependent protein kinase) with equal or greater potency (IC ~2 nM).
This guide dissects the molecular action of PIK-75, providing researchers with a self-validating framework for its use. Unlike broad-spectrum inhibitors (e.g., LY294002), PIK-75’s isoform specificity allows for precise dissection of insulin signaling and survival pathways, provided the user controls for its potent DNA-repair blockade.
Chemical Biology & Pharmacodynamics
Mechanism of Action
PIK-75 functions by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of Class IA PI3Ks. By occupying this site, it prevents the transfer of phosphate from ATP to the D-3 position of the inositol ring of Phosphatidylinositol (4,5)-bisphosphate (PIP2).
Key Mechanistic Consequence:
The depletion of PIP3 prevents the recruitment of PH-domain-containing proteins, specifically Akt (PKB) and PDK1 , to the plasma membrane. Without this localization, Akt cannot be phosphorylated at Thr308 (by PDK1) or Ser473 (by mTORC2/DNA-PK), resulting in a complete collapse of the survival signaling cascade.
Potency & Selectivity Profile
The following table summarizes the inhibitory concentration (IC
) of PIK-75 across relevant kinase targets. Note the stark contrast between p110 and p110, a differential often exploited to distinguish isoform-specific functions in insulin signaling.
Target Kinase
IC Value
Selectivity Note
DNA-PK
2.0 nM
Primary Off-Target (Critical for toxicity)
PI3K p110
5.8 nM
Primary Target (High Potency)
PI3K p110
76 nM
Moderate inhibition
PI3K p110
~500 nM
Low potency
PI3K p110
1,300 nM
>200-fold less potent than
mTOR
~1,000+ nM
Direct inhibition is weak; effects are downstream
Expert Insight: Do not assume PIK-75 is purely a PI3K inhibitor. At concentrations used to fully ablate p110
(>100 nM), you are actively suppressing DNA Double-Strand Break (DSB) repair via DNA-PK inhibition. This contributes significantly to the apoptotic phenotype observed in treated cells.
The Signaling Architecture
The diagram below illustrates the dual inhibition points of PIK-75. It highlights the blockade of PIP3 generation and the direct interference with the DNA damage response (DDR).
Figure 1: PIK-75 inhibits p110
(blocking Akt T308) and DNA-PK (blocking DNA repair and putative Akt S473).[2]
Experimental Protocols
Reconstitution & Storage (The Solubility Trap)
PIK-75 is highly hydrophobic. Improper handling leads to precipitation in aqueous media, resulting in "false negative" data.
Solvent: Dissolve powder in 100% DMSO to create a 10 mM stock.
Note: Do not use water or ethanol; solubility is negligible (<0.1 mg/mL).[3]
Aliquoting: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles.
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solution: Dilute the DMSO stock into media immediately before adding to cells. Keep final DMSO concentration <0.5% to avoid solvent toxicity.
Cellular Assay Workflow
To validate PIK-75 activity, researchers should assay for the loss of Akt phosphorylation (S473/T308) or the induction of apoptosis (PARP cleavage).
Figure 2: Standard workflow for assessing PIK-75 inhibition of insulin-stimulated Akt phosphorylation.
Protocol Steps:
Seeding: Seed cells (e.g., HeLa, MCF-7) to reach 70% confluency.
Starvation: Replace media with serum-free media for 4–16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range of the assay.
Stimulation: Stimulate with Insulin (100 nM) or IGF-1 (50 ng/mL) for 10–15 minutes .
Lysis: Lyse on ice using RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).
Readout: Western Blot for p-Akt (Ser473) . A successful assay will show a dose-dependent disappearance of the p-Akt band compared to the stimulated control.
Therapeutic Implications & Advanced Applications
Overcoming Drug Resistance
PIK-75 has shown specific efficacy in overcoming resistance to Bcl-2 inhibitors (e.g., Venetoclax) in Mantle Cell Lymphoma (MCL).
Mechanism: Resistant cells often upregulate Mcl-1 (an anti-apoptotic protein) via the PI3K/Akt pathway.
Action: PIK-75 suppresses Akt-mediated stabilization of Mcl-1, resensitizing cells to apoptosis.
Gemcitabine Potentiation
In pancreatic cancer models, PIK-75 potentiates the effect of Gemcitabine.[4][5]
Mechanism: It downregulates MRP5 (multidrug resistance protein 5) and inhibits NRF2 (a transcription factor protecting against oxidative stress), thereby preventing the efflux of chemotherapy drugs and increasing oxidative stress within the tumor.
Limitations
Toxicity: The potent inhibition of DNA-PK leads to significant normal tissue toxicity in vivo, limiting its clinical transition as a monotherapy.
Solubility: Poor aqueous solubility requires advanced formulation (e.g., nanoparticles) for effective in vivo delivery.[6]
References
Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell.
Chaussade, C., et al. (2007). Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling.[5] Biochemical Journal.
Zheng, Y., et al. (2011). PIK-75 inhibits DNA-PK, p110α, and p110γ.[2] ACS Chemical Biology.
Zhao, X., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Cell Death & Disease.
Selleck Chemicals. PIK-75 HCl Product Data & Protocols.
Investigating the downstream targets of PIK-75 in cancer cells.
From Kinome Profiling to Functional Validation Executive Summary & Mechanism of Action PIK-75 is frequently mischaracterized solely as a PI3K inhibitor. While it exhibits potent activity against the p110 isoform (IC ~5.8...
Author: BenchChem Technical Support Team. Date: February 2026
From Kinome Profiling to Functional Validation
Executive Summary & Mechanism of Action
PIK-75 is frequently mischaracterized solely as a PI3K
inhibitor. While it exhibits potent activity against the p110 isoform (IC ~5.8 nM), it is a polypharmacological agent with equipotent or superior activity against DNA-PK (IC ~2 nM) and CDK9 (transcriptional regulation).
Investigating its downstream targets requires a multi-dimensional approach that disentangles cytoplasmic signaling (PI3K/Akt), nuclear DNA repair (DNA-PK), and transcriptional elongation (CDK9/RNA Pol II). This guide provides a rigorous framework for identifying the specific downstream effectors driving PIK-75’s cytotoxicity in your specific cancer model.
The PIK-75 Target Triad
To correctly interpret downstream data, you must map the drug's impact across three distinct axes:
Figure 1: The Polypharmacological Landscape of PIK-75. Note the distinct separation between metabolic signaling (Left), DNA repair (Center), and Transcriptional control (Right).
Phase I: Pharmacodynamic Profiling (The "Usual Suspects")
Before deploying expensive omics, you must establish which of the three arms is dominant in your cell line.
Experimental Design
Treat cells with a dose titration of PIK-75 (e.g., 10 nM, 100 nM, 1 µM) for short durations (2h, 6h) to detect direct signaling effects, and long durations (24h) for phenotypic outcomes.
Key Biomarkers Table
Use the following markers to triangulate the mechanism of action (MoA).
Pathway
Primary Target
Readout Biomarker
Expected Change w/ PIK-75
PI3K Signaling
p110
p-Akt (Ser473)
Decrease (Rapid, <2h)
Transcriptional
CDK9
p-RNA Pol II (Ser2)
Decrease (Rapid, <4h)
Transcriptional
CDK9
MCL-1 Protein
Decrease (Delayed, 6-12h)
DNA Repair
DNA-PK
H2AX (Ser139)
Increase (Accumulation of damage)
Apoptosis
Caspases
Cleaved PARP
Increase (Late, >12h)
Critical Protocol: Phospho-Preserving Lysis
Standard lysis buffers often fail to preserve the labile phosphorylation on RNA Pol II and Akt.
To identify novel downstream targets beyond the known pathways, a TMT-based Quantitative Phosphoproteomics workflow is recommended. This distinguishes PIK-75 from "clean" PI3K inhibitors (like Alpelisib).
The Workflow
Figure 2: Quantitative Phosphoproteomics Pipeline for Kinase Inhibitor Profiling.
Data Analysis Strategy
Normalization: Normalize phosphopeptide intensity to total protein abundance (run a parallel non-enriched proteome).
Motif Analysis: Use tools like NetworKIN or Kinase Substrate Enrichment Analysis (KSEA).
PI3K Motif: Look for loss of phosphorylation at R-X-R-X-X-S/T-Hyd (Akt motif).
CDK9 Motif: Look for loss at S-P-X-K/R (Proline-directed).
DNA-PK Motif: Look for loss at S-Q (Serine-Glutamine) sites.
Filtering: Focus on substrates with >50% reduction in phosphorylation (Log2FC < -1).
Once potential targets are identified, you must prove causality. Is the cell dying because of Akt inhibition or MCL-1 loss?
The "Rescue" Experiment
This is the gold standard for validating the dominant downstream target.
Hypothesis: If PIK-75 kills your cells primarily via PI3K/Akt inhibition, re-introducing active Akt should save them.
Protocol:
Transfection: Transfect cells with a plasmid expressing Myr-Akt (Constitutively Active, myristoylated Akt) or an Empty Vector (EV).
Treatment: Treat both EV and Myr-Akt cells with PIK-75 (IC
and 2x IC).
Readout: CellTiter-Glo (CTG) at 48h.
Interpretation:
Full Rescue: The toxicity is solely PI3K-dependent.
No/Partial Rescue: The toxicity involves DNA-PK or CDK9 (MCL-1). Note: In most AML/MCL contexts, Akt rescue fails, pointing to the CDK9/MCL-1 axis as the lethal driver.
Validating Transcriptional Collapse (CDK9)
Since PIK-75 inhibits CDK9, it blocks transcriptional elongation.
Assay: RT-qPCR for short-half-life mRNAs (e.g., MCL1, MYC, CCND1).
Control: Compare against a housekeeping gene with a long half-life (e.g., GAPDH or 18S rRNA).
Result: A rapid drop in MCL1 mRNA (within 2-4 hours) confirms CDK9 inhibition, distinct from PI3K inhibition (which affects MCL-1 translation or stability, not mRNA synthesis).
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link
Chaussade, C., et al. (2007).[2] "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal. Link
Li, Y., et al. (2022).[3] "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma."[3][4][5][6][7] American Journal of Cancer Research. Link
Bhat, M., et al. (2020). "Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription."[5][6][7] Blood Cancer Journal. Link
Creative Proteomics. "Phosphoproteomics Workflow Explained." Link
Technical Guide: The Role of PIK-75 in Modulating NRF2 Protein Levels
Executive Summary This technical guide delineates the mechanistic role of PIK-75 , a reversible DNA-PK and p110 -selective PI3K inhibitor, in modulating the stability of NRF2 (NFE2L2) . Unlike proteasome inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the mechanistic role of PIK-75 , a reversible DNA-PK and p110
-selective PI3K inhibitor, in modulating the stability of NRF2 (NFE2L2) . Unlike proteasome inhibitors (e.g., Bortezomib) that cause NRF2 accumulation, PIK-75 acts as a potent NRF2 suppressor by accelerating its proteasomal degradation.
This distinction is critical for drug development professionals targeting chemoresistant phenotypes. NRF2 hyperactivation is a hallmark of resistance in pancreatic and lung cancers, driving the expression of efflux pumps (e.g., MRP5) and antioxidant enzymes (HO-1). This guide details the signaling axis, experimental validation protocols, and quantitative benchmarks for using PIK-75 to abrogate NRF2-mediated survival signaling.
Mechanistic Insight: The PI3K/Akt/GSK3
Axis
The modulation of NRF2 by PIK-75 is not a direct interaction but a downstream consequence of PI3K inhibition. The causal chain follows the PI3K/Akt/GSK3
signaling axis , which regulates the -TrCP-dependent degradation of NRF2.
The Signaling Cascade
Target Inhibition: PIK-75 inhibits the p110
isoform of Class IA PI3K ().
Akt Suppression: Inhibition of PI3K prevents the conversion of PIP2 to PIP3, blocking the recruitment and phosphorylation of Akt (Protein Kinase B) at Thr308 and Ser473.
GSK3
Activation: Akt normally inhibits Glycogen Synthase Kinase-3 (GSK3) via phosphorylation at Ser9. With Akt suppressed by PIK-75, GSK3 remains in its active, unphosphorylated state.
NRF2 Phosphorylation: Active GSK3
phosphorylates NRF2 within its Neh6 domain.
Ubiquitination & Degradation: Phosphorylated NRF2 is recognized by the E3 ubiquitin ligase adapter
-TrCP (beta-transducin repeat-containing protein), leading to polyubiquitination and rapid degradation by the 26S proteasome.
Pathway Visualization
Caption: PIK-75 inhibits PI3K, preventing Akt activation. This leaves GSK3
active to tag NRF2 for -TrCP-mediated proteasomal degradation.
Experimental Validation Protocols
To validate PIK-75's effect on NRF2, researchers must distinguish between transcriptional repression and protein stability modulation. The following protocols are the gold standard for this verification.
Cycloheximide (CHX) Chase Assay
This assay halts de novo protein synthesis, allowing the observation of the degradation rate of existing NRF2 protein.
Objective: Determine the half-life (
) of NRF2 in the presence of PIK-75.
Protocol:
Seeding: Plate pancreatic cancer cells (e.g., AsPC-1 or PANC-1) at
cells/well in 6-well plates. Incubate for 24 hours.
Induction (Optional): Pre-treat with tBHQ (100
M) for 1 hour to stabilize basal NRF2 levels if endogenous levels are low.
Treatment:
Control Group: DMSO + CHX (50
g/mL).
Experimental Group: PIK-75 (0.1
M) + CHX (50 g/mL).
Time Points: Harvest lysates at 0, 15, 30, 60, and 120 minutes post-treatment.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
Analysis: Perform Western Blotting using anti-NRF2 antibody. Normalize to
Control: NRF2 levels should decline slowly (typical
min without stress, longer with tBHQ).
Result: PIK-75 treatment should significantly shorten the
(e.g., to <15 min).
Ubiquitination Assay
To confirm the degradation is ubiquitin-mediated.
Protocol:
Transfection: Transfect cells with His-tagged Ubiquitin and FLAG-tagged NRF2 plasmids.
Treatment: Treat cells with MG132 (10
M) for 4 hours to block degradation (accumulating ubiquitinated forms), with or without PIK-75 (0.1 M).
Pull-Down: Lyse cells in denaturing buffer (6M Guanidine-HCl) to prevent deubiquitination. Incubate with Ni-NTA beads to pull down His-Ubiquitin modified proteins.
Blot: Elute and immunoblot with anti-FLAG (NRF2).
Result: PIK-75 treated samples should show a higher intensity smear of high-molecular-weight ubiquitinated NRF2 compared to MG132 alone, indicating increased tagging for destruction.
Data Presentation & Benchmarks
The following data summarizes the expected quantitative impact of PIK-75 on NRF2 and downstream targets in human pancreatic cancer cell lines (e.g., AsPC-1).
Table 1: Quantitative Impact of PIK-75 on NRF2 Signaling
Parameter
Control (DMSO)
PIK-75 (0.1 M)
Effect Description
NRF2 Protein Level
100% (Baseline)
< 20% (at 4h)
Rapid proteasomal degradation.
NRF2 mRNA Level
100%
~90-95%
Minimal effect on transcription; regulation is post-translational.
HO-1 Expression
High (Inducible)
Suppressed
Downstream antioxidant target downregulated.
MRP5 Expression
High
Suppressed
Drug efflux pump downregulation (sensitization mechanism).
Gemcitabine IC50
High (Resistant)
Significantly Reduced
Synergistic chemosensitization.
Table 2: Experimental Conditions Reference
Reagent
Concentration
Duration
Purpose
PIK-75
0.1 - 0.5 M
2 - 8 Hours
Induce NRF2 degradation.
MG132
10 M
4 Hours
Block proteasome (Rescue NRF2 from PIK-75 effect).
tBHQ
100 M
1 Hour (Pre-treat)
Induce NRF2 to visualize degradation clearly.
Therapeutic Implications: Overcoming Resistance
The clinical relevance of PIK-75 lies in its ability to reverse the NRF2-dependent Multi-Drug Resistance (MDR) phenotype.
Mechanism of Sensitization
Chemotherapeutic agents like Gemcitabine often induce Reactive Oxygen Species (ROS). Cancer cells respond by upregulating NRF2, which transcribes:
Efflux Pumps (MRP5/ABCC5): Pump the drug out of the cell.
PIK-75 Intervention:
By degrading NRF2, PIK-75 "short-circuits" this defense mechanism.[2][4]
Result: Intracellular drug concentration increases (lower efflux) and ROS levels remain toxic (lower antioxidants), leading to apoptotic cell death.
References
Duong, H. Q., Yi, Y. W., Kang, H. J., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine.[5][6][7] International Journal of Oncology, 44(3), 959–969.[5][6][7][8]
[Link]
Chaussade, C., Rewcastle, G. W., Kendall, J. D., et al. (2007). Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling. Biochemical Journal, 404(3), 449–458.[4] (Establishes PIK-75 specificity for p110
Rada, P., Rojo, A. I., Chowdhry, S., et al. (2011). SCF/
-TrCP promotes glycogen synthase kinase 3-dependent degradation of the Nrf2 transcription factor in a Keap1-independent manner. Molecular and Cellular Biology, 31(6), 1121–1133. (Mechanistic background on GSK3/-TrCP axis).
[Link]
Technical Guide: Protocol for Using PIK-75 in Cell Culture Experiments
Executive Summary & Pharmacological Context[1][2] PIK-75 is an imidazopyridine inhibitor historically classified as a p110 isoform-specific PI3K inhibitor . However, for rigorous experimental design, it is critical to re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacological Context[1][2]
PIK-75 is an imidazopyridine inhibitor historically classified as a p110
isoform-specific PI3K inhibitor . However, for rigorous experimental design, it is critical to recognize its "poly-pharmacological" profile. Unlike cleaner inhibitors (e.g., BYL719), PIK-75 acts as a molecular hammer , exhibiting nanomolar potency against DNA-PK and CDK9 .
Expert Insight: Do not use PIK-75 solely to claim PI3K
specificity in phenotypic assays (e.g., cell death). Its ability to induce apoptosis often exceeds other PI3K inhibitors because it simultaneously blocks survival signaling (PI3K/Akt) and transcriptional maintenance of anti-apoptotic proteins like MCL-1 (via CDK9 inhibition), while impairing DNA repair (via DNA-PK).
Target Profile & Potency (Cell-Free Assays)
Target Kinase
IC50 (nM)
Biological Implication
DNA-PK
~ 2.0
Critical Off-Target: Blocks Non-Homologous End Joining (NHEJ).
PI3K (p110)
~ 5.8
Primary Target: Blocks PIP3 production & Akt phosphorylation.
PIK-75 is highly hydrophobic and chemically reactive due to its nitro group. Improper handling leads to precipitation ("crashing out") or compound degradation.
Storage & Stability[4]
Powder: Store at -20°C, desiccated and protected from light.
Solvent:DMSO is mandatory. Insoluble in water/PBS.
Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into single-use volumes (e.g., 20-50
L) to prevent freeze-thaw cycles.
Chemical Instability: The nitro group on PIK-75 is susceptible to reduction in cell culture media containing high concentrations of reducing agents (e.g., thiols, excess cysteine) over prolonged periods (>48h).
Dilution Workflow (Prevention of Shock Precipitation)
Directly adding high-concentration DMSO stock to aqueous media often causes immediate, microscopic precipitation. Use the Intermediate Dilution Method .
Figure 1: Two-step dilution strategy. Creating an intermediate dilution in DMSO ensures the compound is dispersed before hitting the aqueous phase, minimizing crystal formation.
Core Experimental Protocol
Phase A: Dose Finding (Viability Assay)
Due to its potency, standard micromolar screens (1-10
M) will likely result in 100% cell death, masking specific effects.
Vehicle Control: Normalize all wells to 0.1% or 0.2% DMSO (match the highest concentration used).
Readout: ATP-based luminescence (e.g., CellTiter-Glo) or MTT.
Phase B: Mechanistic Validation (Western Blot)
To confirm PI3K pathway inhibition, assess the phosphorylation status of Akt.[2][3][4]
Starvation (Optional but Recommended):
Wash cells with PBS.
Incubate in serum-free media for 4–12 hours. This reduces basal Akt phosphorylation, maximizing the signal-to-noise ratio upon stimulation.
Treatment:
Add PIK-75 (e.g., 100 nM ) for 1 hour .
Control: Pre-treat with Pan-PI3K inhibitor (Wortmannin or LY294002) for comparison.
Stimulation:
Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 10–15 minutes .
Note: PIK-75 must be present during stimulation.
Lysis:
Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
Lyse in RIPA buffer.
Immunoblot Targets:
Primary: p-Akt (Ser473) – Direct readout of mTORC2/PI3K activity.
Secondary: p-Akt (Thr308) – Direct readout of PDK1/PI3K activity.
Loading Control: Total Akt (NOT Actin/GAPDH alone, to ensure Akt protein isn't degraded).
Mechanistic Pathway & Data Interpretation[4][6][8][9][10][11][12]
Understanding the multi-target mechanism is vital for interpreting "toxicity." PIK-75 does not just stop growth; it actively drives apoptosis via the mitochondrial pathway.[5]
Figure 2: The "Triple Threat" mechanism of PIK-75. It simultaneously blocks metabolic survival (PI3K), DNA repair (DNA-PK), and transcriptional survival (CDK9/MCL-1).
Troubleshooting & FAQ
Observation
Probable Cause
Solution
Crystals visible in media
Shock precipitation.
Use the "Intermediate Dilution" method (Fig 1). Do not exceed 0.5% final DMSO.
100% Cell Death at 1 M
Off-target toxicity (DNA-PK).
Titrate down. The specific PI3K window is often 10–100 nM. Above 500 nM, DNA-PK inhibition dominates.
No reduction in p-Akt
Phosphatase activity during lysis.
Ensure Lysis Buffer contains activated Na3VO4 and NaF. Keep lysates on ice.
Inconsistent IC50
Compound degradation.
Nitro groups can degrade in media. Refresh media containing fresh drug every 24h for long assays.
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110
in Insulin Signaling."[3][6] Cell, 125(4), 733–747.
Foundational paper defining PIK-75 as a p110
inhibitor.
Fan, Q. W., et al. (2006). "A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma." Cancer Cell, 9(5), 341-349.
Establishes the utility of PIK-75 in glioma and highlights its apoptotic potency.[3]
Selleck Chemicals. "PIK-75 HCl Datasheet and Biological Activity."
Source for physical properties, solubility data, and kinase selectivity profiles.[7]
Li, H., et al. (2019). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma." Oncogene.
Key reference for the CDK9/MCL-1 inhibition mechanism and dual-targeting capability.
PIK-75 and gemcitabine combination therapy in pancreatic cancer models.
Application Note: Synergistic Targeting of Pancreatic Ductal Adenocarcinoma (PDAC) via PIK-75 and Gemcitabine Executive Summary Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synergistic Targeting of Pancreatic Ductal Adenocarcinoma (PDAC) via PIK-75 and Gemcitabine
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to intrinsic and acquired resistance to Gemcitabine (GEM), the standard-of-care nucleoside analog. While GEM induces DNA damage and oxidative stress, PDAC cells often upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway to neutralize Reactive Oxygen Species (ROS) and upregulate drug efflux pumps like MRP5 .
This guide details the application of PIK-75 , a dual PI3K p110
/DNA-PK inhibitor, as a chemosensitizer.[1] Unlike standard PI3K inhibitors, PIK-75 possesses a unique capability to induce proteasome-mediated degradation of Nrf2, thereby stripping PDAC cells of their antioxidant defense and maximizing GEM-induced lethality.
Mechanistic Rationale
The synergy between Gemcitabine and PIK-75 relies on a "One-Two Punch" mechanism:
The Stressor (Gemcitabine): Inhibits DNA synthesis and increases intracellular ROS.
Critical Synergy: Promotes ubiquitin-proteasome degradation of Nrf2, preventing the transcription of antioxidant genes (HO-1, NQO1) and efflux pumps (MRP5).
Figure 1: Signaling Pathway & Mechanism of Action[2][3]
Caption: PIK-75 blocks the Nrf2-mediated rescue pathway, preventing ROS neutralization and drug efflux, leading to Gemcitabine-induced apoptosis.
Protocol 1: In Vitro Synergism & Validation
Objective: Determine the Combination Index (CI) and verify Nrf2 downregulation in GEM-resistant cell lines (e.g., MIA PaCa-2, Panc-1).
Materials:
Cell Lines: MIA PaCa-2, Panc-1 (ATCC).
Reagents: Gemcitabine HCl (water soluble), PIK-75 (Soluble in DMSO).
Assay: CCK-8 or MTT Cell Viability Kit.
Software: CompuSyn (for Chou-Talalay analysis).
Step-by-Step Methodology:
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment (24h).
Drug Preparation:
Dissolve PIK-75 in DMSO to 10 mM stock (store -20°C).
Dilute in media to achieve final DMSO < 0.1%.
Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0
M).
Treatment Matrix:
Group A: Vehicle (DMSO).
Group B: Gemcitabine alone (dose curve).
Group C: PIK-75 alone (dose curve).
Group D: Combination (Constant ratio, e.g., IC50:IC50).
Incubation: 48 to 72 hours at 37°C, 5% CO2.
Readout: Add CCK-8 reagent, incubate 2h, read OD at 450nm.
Analysis: Calculate Fraction Affected (Fa). Use CompuSyn to plot Fa vs. CI.
Target: CI < 1.0 indicates synergism.
Expectation: PIK-75 should reduce Gemcitabine IC50 by >50%.
Mechanistic Check (Western Blot):
Treat cells with Gemcitabine (5
M) PIK-75 (0.5 M) for 24h.
Blot Targets: Nrf2 (nuclear vs. cytosolic), HO-1, cleaved Caspase-3.
Success Criteria: Combination lane must show lower Nrf2 and higher cleaved Caspase-3 than Gemcitabine alone.
Protocol 2: In Vivo Xenograft Efficacy
Objective: Evaluate tumor growth inhibition in a murine model.
Critical Challenge: PIK-75 has poor water solubility.[2][3] Proper formulation is vital to prevent precipitation and ensure bioavailability.
Preparation: Dissolve PIK-75 in DMSO first. Add PEG-400 and vortex. Add Tween-80. Slowly add warm saline while vortexing. Sonicate if necessary. Use immediately.
Experimental Workflow:
Caption: In vivo workflow emphasizing the differential dosing frequency required due to PIK-75's reversible kinetics.
Detailed Dosing Schedule:
Gemcitabine: Administer twice weekly (e.g., Monday/Thursday) via Intraperitoneal (IP) injection.
PIK-75: Administer 5 times weekly (Mon-Fri).
Reasoning: PIK-75 is a reversible inhibitor with a shorter half-life than Gemcitabine's nucleoside metabolites. Frequent dosing maintains suppression of Nrf2 recovery.
Duration: 21–28 days. Monitor body weight daily (stop if weight loss >20%).
Data Presentation & Expected Results
The following table summarizes expected outcomes based on validated literature (e.g., Duong et al., 2014).
Metric
Gemcitabine Alone
PIK-75 Alone
Combination (Gem + PIK-75)
Interpretation
IC50 (In Vitro)
High (Resistant)
Moderate
Significantly Lower
Reversal of resistance.
Nrf2 Protein
Increased (Stabilized)
Decreased
Decreased
PIK-75 overrides Gem-induced Nrf2 stabilization.
ROS Levels
High
Moderate
Very High
Loss of antioxidant defense causes ROS toxicity.
Tumor Growth
Partial Inhibition
Partial Inhibition
Regression / Stasis
Synergistic efficacy in vivo.
Body Weight
Stable
Stable
Stable
Combination is generally well-tolerated.
Expert Tips & Troubleshooting
Solubility is King: If PIK-75 precipitates in the standard vehicle, consider a nanosuspension formulation (e.g., using high-pressure homogenization with Poloxamer 188) or lipid-based carriers. Poor solubility leads to erratic in vivo data.
Timing Matters: In vitro, pre-treating with PIK-75 for 2-4 hours before adding Gemcitabine can sometimes maximize efficacy by degrading Nrf2 before the ROS spike occurs.
Marker Validation: Do not rely solely on tumor volume. Perform Immunohistochemistry (IHC) on excised tumors for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm the mechanism.
References
Duong, H. Q., et al. (2014). Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine.[4] International Journal of Oncology.
Burris, H. A., et al. (1997). Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial. Journal of Clinical Oncology.
Zimmerman, M. A., et al. (2016). Antioxidant responses to hypoxic stress associated with cancer progression. Free Radical Biology and Medicine.
BenchChem. Application Notes and Protocols for PIK-75 Nanoparticle Formulation.
Application Note: Dual-Target Apoptosis Induction in Glioma Using PIK-75
[1] Abstract & Introduction Glioblastoma multiforme (GBM) is characterized by aggressive proliferation and resistance to apoptosis, often driven by the hyperactivated PI3K/Akt/mTOR signaling axis. While first-generation...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
Glioblastoma multiforme (GBM) is characterized by aggressive proliferation and resistance to apoptosis, often driven by the hyperactivated PI3K/Akt/mTOR signaling axis. While first-generation PI3K inhibitors (e.g., LY294002) typically induce cytostatic G1 cell cycle arrest, they frequently fail to trigger cytotoxic apoptosis.
PIK-75 (N'-[(1E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide) represents a distinct class of imidazopyridine inhibitors. Unlike standard PI3K inhibitors, PIK-75 acts as a dual inhibitor targeting both the p110
isoform of PI3K and DNA-PK (DNA-dependent protein kinase). Furthermore, PIK-75 exhibits off-target potency against CDK9 , leading to the transcriptional suppression of the anti-apoptotic protein Mcl-1 .[1]
This application note details the protocols for utilizing PIK-75 to induce and quantify apoptosis in glioma cell lines (U87MG, LN229), emphasizing the unique molecular signatures—specifically G2/M arrest and Mcl-1 degradation—that distinguish it from other PI3K inhibitors.
Mechanism of Action (MOA)
To effectively assay PIK-75, one must understand its multi-pronged attack vector. In glioma, PIK-75 does not merely block Akt phosphorylation; it creates a "synthetic lethal" environment by simultaneously disabling survival signaling and DNA repair mechanisms.
Key Mechanistic Pathways[3]
PI3K (p110
) Inhibition: Blocks PIP3 production prevents Akt phosphorylation (Ser473/Thr308).[2]
CDK9 Inhibition: Blocks RNA Polymerase II CTD phosphorylation
suppresses transcription of MCL1 (a short-lived survival protein).
DNA-PK Inhibition: Impairs Non-Homologous End Joining (NHEJ), sensitizing cells to replication stress.
Visualizing the Pathway
The following diagram illustrates the convergence of these pathways leading to apoptosis.
Caption: PIK-75 induces apoptosis via a triple-hit mechanism: blocking Akt survival signaling, preventing DNA repair, and depleting Mcl-1.
Experimental Protocols
Reagent Preparation & Handling
Compound: PIK-75 (Hydrochloride or free base).
Solvent: DMSO (Dimethyl sulfoxide).
Stock Solution: Prepare a 10 mM stock in sterile DMSO. Aliquot into small volumes (e.g., 20
L) and store at -80°C. Avoid repeated freeze-thaw cycles as PIK-75 stability is lower than other PI3K inhibitors.
Working Solution: Dilute immediately before use in complete cell culture media. Ensure final DMSO concentration is
Before apoptosis assays, establish the sensitivity of your specific glioma line (e.g., U87MG vs. LN229).
Method: CCK-8 (Cell Counting Kit-8) or MTT.
Rationale: CCK-8 is preferred over MTT as it requires no solubilization step, reducing variability with sensitive adherent glioma cells.
Seeding: Plate glioma cells (U87MG) at
to cells/well in 96-well plates. Incubate for 24 hours.
Treatment: Aspirate media and add fresh media containing PIK-75.
This is the gold standard for distinguishing between early apoptosis, late apoptosis, and necrosis.
Workflow Diagram:
Caption: Step-by-step workflow for Annexin V/PI staining. Critical step: collecting floating cells to capture late apoptotic population.
Detailed Steps:
Seeding: Plate
cells per well in a 6-well plate. Allow attachment (overnight).
Treatment: Treat with PIK-75 at determined IC50 and 2x IC50 (typically 250 nM and 500 nM for U87MG). Include a DMSO vehicle control and a Positive Control (e.g., Staurosporine 1
M).
Incubation: 24 hours. Note: PIK-75 induces apoptosis relatively quickly compared to pure G1-arresting agents.
Harvesting (CRITICAL):
Collect the culture media (contains detached dead cells) into a flow tube.
Wash adherent cells with PBS and collect the PBS into the same tube.
Trypsinize adherent cells, neutralize with media, and add to the same tube.
Why? Excluding the media results in a massive underestimation of apoptosis.
Staining:
Centrifuge (300 x g, 5 min). Discard supernatant.
Resuspend in 100
L 1X Annexin Binding Buffer.
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI).
Incubate 15 min at Room Temperature in the dark.
Add 400
L Binding Buffer.
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto/LSR). Collect 10,000 events.
Data Interpretation:
Q3 (Annexin-/PI-): Live cells.
Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.
Q1 (Annexin-/PI+): Necrosis (membrane rupture without PS exposure).
Protocol C: Molecular Validation (Western Blot)
To confirm the mechanism, you must observe the specific biomarkers modulated by PIK-75.
Target Panel:
Protein Target
Expected Change with PIK-75
Mechanistic Significance
| p-Akt (Ser473) | Strong Decrease | Validation of p110
inhibition. |
| Mcl-1 | Rapid Decrease | Validation of CDK9/Transcriptional block.[4] |
| Cleaved PARP | Increase | Hallmark of terminal apoptosis. |
| Cleaved Caspase-3 | Increase | Executioner caspase activation. |
| LC3B-II | Variable (Increase) | PIK-75 may also induce autophagy (check if relevant). |
Protocol Notes:
Lyse cells using RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.
Load 20–40
g protein per lane.
Use 10-12% SDS-PAGE gels (Mcl-1 is ~40 kDa; Caspase-3 is ~17/32 kDa).
Crucial Control: Compare PIK-75 treated lysates with LY294002 (10
M) treated lysates.
Result: LY294002 will reduce p-Akt but likely will not deplete Mcl-1 or induce significant PARP cleavage in 24h, highlighting PIK-75's superior apoptotic potency.
Data Analysis & Expected Results
Comparative Efficacy Table (Glioma Models)
The following table summarizes expected trends based on literature (U87MG/LN229 models).
Feature
Standard PI3K Inhibitor (e.g., LY294002)
PIK-75
Primary Effect
Cytostatic (Growth Arrest)
Cytotoxic (Apoptosis)
Cell Cycle Phase
G1 Arrest
G2/M Arrest + Sub-G1
Mcl-1 Levels
Unchanged / Slight Decrease
Significant Depletion
p-Akt Inhibition
Potent
Potent
PTEN Status
Less effective in PTEN mutant
Effective in PTEN WT & Mutant
Troubleshooting Guide
Issue: High background cell death in controls.
Cause: Over-confluency or harsh trypsinization.
Fix: Harvest cells at 70-80% confluency. Handle gently.
Issue: Inconsistent Western Blot p-Akt bands.
Cause: Phosphatase activity during lysis.
Fix: Keep lysates on ice at all times. Add fresh phosphatase inhibitors immediately before lysis.
Issue: Precipitation of PIK-75 in media.
Cause: High concentration (>10
M) or poor mixing.
Fix: Vortex the stock immediately before adding. Do not exceed 0.1% DMSO final concentration.
References
Peyton, M., et al. (2011). "Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1 protein levels and induces apoptosis in AML cells."[1][4] Blood.
Tanaka, K., et al. (2011). "Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma."[5] Proceedings of the National Academy of Sciences (PNAS).
Zheng, Y., et al. (2017). "PIK-75 suppresses Mcl-1 through the inhibition of the transcriptional kinases, Cdk7 and Cdk9."[1][4] Oncotarget.
Chaussade, C., et al. (2007).[2] "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal.
Technical Support Center: PIK-75 Stability & Formulation Guide
Subject: Troubleshooting the in vivo and in solution instability of PIK-75 (p110 /DNA-PK Inhibitor). Ticket ID: PIK-75-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary PIK-75 i...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting the in vivo and in solution instability of PIK-75 (p110
/DNA-PK Inhibitor).
Ticket ID: PIK-75-STAB-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
PIK-75 is a potent imidazopyridine inhibitor of p110
( nM) and DNA-PK ( nM).[1][2][3][4] However, its utility is severely compromised by two distinct failure modes: physical instability (rapid precipitation in aqueous media) and chemical/metabolic instability (nitro-group reduction and hydrazide hydrolysis).
This guide provides protocols to bypass these limitations. It is structured not as a generic overview, but as a troubleshooting workflow for researchers experiencing data inconsistency.
Module 1: The "Bench" Phase (In Solution Stability)
Issue: "My
values are shifting, and I see particulates in my cell culture media."
Root Cause Analysis
PIK-75 is extremely hydrophobic. In standard aqueous buffers (PBS, media), it does not just dissolve poorly; it crashes out of solution almost instantly upon dilution from DMSO. Furthermore, the compound contains a hydrazide motif and a nitro group . The hydrazide is susceptible to hydrolysis at acidic pH, while the nitro group is sensitive to light and reduction.
Protocol: The "Anhydrous Pulse" Solubilization
Standard DMSO stocks often absorb atmospheric water, leading to compound degradation before the experiment begins.
Step-by-Step Workflow:
Solvent Prep: Use only anhydrous DMSO (stored over molecular sieves).
Concentration Limit: Do not exceed 10 mM in the stock solution. Higher concentrations promote aggregation even in DMSO.
Aliquoting: Never freeze-thaw the master stock. Aliquot into single-use amber vials (light protection is critical).
The "Step-Down" Dilution:
Wrong Way: Adding 1
L stock directly to 1 mL media (Shock precipitation).
Right Way: Dilute stock 1:10 in pure DMSO first
Dilute that intermediate 1:100 into media with rapid vortexing.
Data: Solubility Thresholds
Solvent System
Solubility Limit
Stability Window (C)
Notes
Water
< 0.1 g/mL
N/A
Immediate precipitation.
PBS (pH 7.4)
< 1.0 g/mL
< 15 mins
Unsuitable for stock solutions.
Anhydrous DMSO
~ 3-5 mg/mL
24 Hours
Hygroscopic: Absorbed water causes degradation.
Ethanol
Insoluble
N/A
Do not use as a co-solvent.
Visual Workflow: Correct Handling
Caption: The "Step-Down" dilution method prevents shock precipitation, a common cause of false-negative IC50 results.
Module 2: The "Animal" Phase (In Vivo Stability)
Issue: "I see strong killing in vitro, but no tumor reduction in mice. The drug disappears from plasma in minutes."[5]
Root Cause Analysis: Metabolic Nitro-Reduction
The primary cause of in vivo failure for PIK-75 is Nitroreductase activity .
Mechanism: Liver enzymes reduce the nitro group (
) to an amine ().
Consequence: The nitro group is essential for the electron-deficient character of the ring system. The amine metabolite is electron-rich and significantly less potent against p110
.
Clearance: The drug binds heavily to plasma proteins and is cleared rapidly (
min in unformulated states).
Protocol: Nanosuspension or Cyclodextrin Complexation
Standard vehicles (CMC, Tween-80) are insufficient. You must encapsulate the drug to protect the nitro group and improve solubility.
Option A: HP-
-CD Complexation (Accessible)
Best for labs without nanofabrication equipment.
Vehicle: 30% (w/v) Hydroxypropyl-
-cyclodextrin in water.
Procedure:
Dissolve PIK-75 in minimal DMSO (5% of final vol).
Add slowly to 30% HP-
-CD solution under constant stirring.
Sonicate for 20 minutes at room temperature.
Filter sterilize (0.22
m). Note: If filter clogs, complexation failed.
Option B: Folate-Targeted Nanosuspension (Advanced)
Based on University of Auckland protocols (see References).
Stabilizer: Poloxamer 188 with Folate-PEG conjugates.
Outcome: Increases tumor accumulation by 5-10 fold compared to free drug.[6]
Visual Pathway: Metabolic Degradation vs. Protection
Caption: Encapsulation shields the nitro group from hepatic reductases, extending the half-life and preserving potency.
Module 3: FAQ & Troubleshooting
Q: Can I use PIK-75 for long-term incubation (>48 hours)?A:Caution is advised. Even in media, the hydrazide linkage can hydrolyze over time. Refresh media containing fresh compound every 24 hours to maintain therapeutic concentrations.
Q: Why does my DMSO stock turn yellow/orange over time?A: This indicates photodegradation or oxidation. The nitro group is chromogenic. If the color shifts significantly from the original pale yellow/white, discard the stock.
Q: Is there a more stable analog?A: If PIK-75 instability renders your in vivo model unworkable, consider A66 (p110
specific) or KU-0060648 (DNA-PK specific). While they lack the dual potency of PIK-75, they possess superior metabolic stability profiles.
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110
in Insulin Signaling." Cell.
Significance: The foundational paper characterizing PIK-75's potency and isoform selectivity.
Tiwari, S., et al. (2013). "Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy." International Journal of Pharmaceutics.
Significance: Defines the nanosuspension protocol required to overcome insolubility and tumor delivery issues.
Zheng, H., et al. (2025). "Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles." ACS Nano/PubMed.
Significance: Recent breakthrough using HDL-like particles to target SR-B1 receptors, solving the solubility issue.
Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[7] Biochemical Journal.
Significance: Demonstrates the use of PIK-75 in cellular assays and highlights the need for careful concentr
Review: Nitroreduction. "Nitroreduction: A Critical Metabolic Pathway for Drugs." National Institutes of Health (PMC).
Significance: Explains the mechanism behind the metabolic instability of the nitro group in PIK-75.
Read this before opening your vial.
PIK-75 is frequently marketed as a "selective p110
inhibitor." While it is indeed the most potent inhibitor of p110 ( ~2–5 nM), it is not a specific chemical probe. It possesses a "dirty" pharmacological profile, most notably inhibiting DNA-PK and mTOR at concentrations often used in cell-based assays.
If you observe rapid apoptosis (within 6–12 hours) or cytotoxicity that cannot be rescued by constitutively active Akt, you are likely observing off-target DNA damage response, not PI3K pathway inhibition.
Technical Specifications & Selectivity Profile
The following data highlights the narrow (often non-existent) therapeutic window between on-target (PI3K
Impaired DNA repair (NHEJ), H2AX accumulation, Mitotic Catastrophe, Apoptosis.
mTOR (C1/C2)
> 500 nM
Reduced p-S6K, p-4EBP1. (Note: High doses of PIK-75 act as dual PI3K/mTOR inhibitors).
p110
> 100 nM
Minimal effect at physiological doses.
*Note: While biochemical
for DNA-PK varies by assay, cellular inhibition of DNA repair often occurs at concentrations as low as 50–100 nM, overlapping with the PI3K inhibition window.
Mechanism of Action: The Dual-Strike Problem
Users often confuse PI3K-mediated cytostasis with DNA-PK-mediated apoptosis. The diagram below illustrates why PIK-75 is more cytotoxic than "clean" inhibitors like Alpelisib (BYL719).
Figure 1: Dual Mechanism of Action. PIK-75 exerts antiproliferative effects via p110
but triggers cell death via DNA-PK inhibition.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My cells are dying too fast (within 12h) compared to other PI3K inhibitors."
Diagnosis: This is the hallmark of DNA-PK inhibition . Pure PI3K
inhibition (e.g., via BYL719) usually results in cytostasis (growth arrest) over 24–48 hours, not rapid apoptosis.
The Test: Stain for
H2AX (Ser139).
Result A: High
H2AX foci = DNA-PK inhibition (Off-target).
Result B: No
H2AX = Potential on-target PI3K toxicity (rare, usually cell-type specific).
Corrective Action: Lower the concentration to <50 nM. If toxicity persists, switch to Alpelisib (BYL719) to validate if the death is PI3K-dependent.
Issue 2: "I cannot rescue the phenotype with constitutively active Akt (myr-Akt)."
Diagnosis: The toxicity is likely PI3K-independent . If PIK-75 were acting solely through PI3K/Akt, re-introducing active Akt should rescue cell viability. Failure to rescue implies the drug is killing the cell via the DNA damage pathway (where Akt has limited protective capacity).
Corrective Action: This confirms off-target effects. You cannot use PIK-75 as a probe for PI3K-dependency in this specific model.
Issue 3: "Reviewer 3 claims my drug synergy is due to off-target effects."
Diagnosis: They are likely correct. PIK-75 is chemically unstable (nitro group reduction) and promiscuous.
Corrective Action: Perform a "Chemical Validation" experiment (see Protocol below). You must demonstrate that a structurally distinct p110
inhibitor (BYL719 or GDC-0032) reproduces the synergy.
Experimental Protocol: The "Specificity Window" Workflow
Do not rely on PIK-75 alone. Use this comparative protocol to validate your findings.
Objective: Distinguish p110
efficacy from off-target toxicity.
Materials:
Compound A: PIK-75 (The "Dirty" Probe)
Compound B: Alpelisib/BYL719 (The "Clean" Control)
Readout: Western Blot (p-Akt T308) and Viability (CellTiter-Glo).
Step-by-Step:
Dose Titration:
Treat cells with a 10-point dose curve (1 nM to 10
M) for both compounds.
Crucial Step: Analyze viability at 24h (early) and 72h (late).
Expectation: PIK-75 will kill at 24h (DNA-PK effect). Alpelisib will show minimal effect at 24h but significant growth inhibition at 72h.
Biomarker Confirmation (Western Blot):
Treat cells at
concentrations for 2 hours.
Blot for: p-Akt (T308) , p-DNA-PKcs (S2056) , and
H2AX .
Valid PI3K Phenotype: Loss of p-Akt, NO increase in
H2AX.
PIK-75 Artifact: Loss of p-Akt + Increase in
H2AX + Loss of p-DNA-PKcs.
The "Rescue" Check:
Transfect cells with Myr-Akt (Constitutively Active).
Treat with PIK-75 (50 nM).
If cells still die: The effect is OFF-TARGET (likely DNA-PK).
If cells survive:[1] The effect is ON-TARGET (PI3K).
Logic Tree for Experimental Validation
Use this decision tree to determine if your PIK-75 data is publishable or an artifact.
Figure 2: Validation Logic Flow. A rigorous control system using alternative inhibitors and genetic rescue to rule out PIK-75 off-target artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use PIK-75 for in vivo xenografts?A:Proceed with caution. PIK-75 has poor solubility and a short half-life due to the metabolic instability of its nitro group. While nanoparticle formulations exist to improve delivery, the toxicity profile (weight loss) is significant due to dual PI3K/DNA-PK inhibition. Use Alpelisib or Taselisib for robust in vivo PI3K
studies.
Q: Is PIK-75 a PROTAC? I heard it degrades p110
.A: It acts as a "molecular glue" in some contexts. Recent studies suggest that PIK-75 (and analogs) can induce the proteasomal degradation of p110, particularly mutant forms, rather than just inhibiting the kinase activity. This adds another variable: you are not just turning the enzyme off; you are destroying the protein.
Q: How do I solubilize PIK-75? It precipitates in my media.A: PIK-75 is hydrophobic.
Dissolve stock in 100% DMSO (warm to 37°C if needed).
Do not make intermediate dilutions in PBS or water.
Spike directly from DMSO stock into media with rapid vortexing.
Keep final DMSO concentration <0.5%.
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110
Key Finding: Established the selectivity profile of PIK-75, identifying it as the most potent p110
inhibitor but noting its cross-reactivity.
Stronach, E. A., et al. (2011). "Biomarker Assessment of the Sensitizing Effect of the PI3K Inhibitor PIK-75 on Chemotherapy in Ovarian Cancer." Molecular Cancer Therapeutics. Link
Key Finding: Discusses the use of PIK-75 in overcoming resistance and its impact on DNA-PK.
Fan, Q. W., et al. (2006). "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma." Cancer Cell. Link
Key Finding: Highlights the distinction between pure PI3K inhibition and dual inhibition phenotypes.
Fruman, D. A., et al. (2017). "The PI3K Pathway in Human Disease." Cell. Link
Key Finding: Comprehensive review of PI3K inhibitors, including the evolution from "dirty" tools like PIK-75 to clinical drugs like Alpelisib.
Technical Support Center: Troubleshooting PIK-75 Resistance in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing PIK-75 in long-term cell culture studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing PIK-75 in long-term cell culture studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the emergence of resistance to this potent PI3K inhibitor. Our goal is to equip you with the scientific rationale and practical methodologies to navigate this common experimental challenge.
Introduction to PIK-75 and the Challenge of Acquired Resistance
PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also potently inhibits DNA-dependent protein kinase (DNA-PK).[1][2][3] Its mechanism of action involves competitively binding to the ATP-binding site of the enzyme, which in turn blocks the phosphorylation of PIP2 to PIP3 and suppresses downstream signaling through effectors like AKT and mTOR.[1] This pathway is crucial for cell survival, proliferation, and metabolism, making PIK-75 a valuable tool in cancer research, particularly for tumors with PI3Kα mutations or overexpression.[1]
However, a significant hurdle in long-term studies with kinase inhibitors like PIK-75 is the development of acquired resistance. Cancer cells can adapt to the selective pressure of the drug through various genetic and non-genetic mechanisms, leading to a diminished therapeutic effect.[4][5][6][7] This guide will walk you through identifying, characterizing, and potentially overcoming PIK-75 resistance in your cell culture models.
Frequently Asked Questions (FAQs)
Q1: My PIK-75 treated cells are starting to grow at concentrations that were previously cytotoxic. How do I confirm this is acquired resistance?
A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of PIK-75 in your suspected resistant cell line to the original, parental cell line.
A significant increase in the IC50 value is a clear indicator of acquired resistance. It is also crucial to ensure that this is a stable phenotypic change. This can be verified by culturing the resistant cells in a drug-free medium for several passages and then re-determining the IC50. If the resistance is maintained, it suggests a stable genetic or epigenetic alteration.[8]
Q2: What are the most common mechanisms of resistance to PI3K inhibitors like PIK-75?
A2: Resistance to PI3K inhibitors is multifaceted and can be broadly categorized into two main types:
On-Target Resistance: This typically involves genetic alterations within the drug's target, PIK3CA (the gene encoding p110α). Secondary mutations can arise that prevent PIK-75 from binding effectively to the kinase domain.[9]
Off-Target Resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to circumvent the PI3K blockade.[10][11] Common bypass mechanisms include:
Activation of parallel signaling pathways: Upregulation of other growth factor receptor pathways (e.g., MAPK/ERK) can reactivate downstream proliferative signals.[10][12]
Feedback loop reactivation: Inhibition of one part of a pathway can sometimes lead to the compensatory upregulation of another component. For instance, increased expression of other PI3K isoforms or activation of upstream receptor tyrosine kinases (RTKs) can restore pathway signaling.[13]
Non-genetic mechanisms: Cells can enter a drug-tolerant state through epigenetic changes or altered transcriptional programs without any genetic mutations.[4][5][6][[“]] These changes can sometimes be reversible.
Q3: How can I begin to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is key. Start by assessing the most direct possibilities and then broaden your investigation. A logical workflow would be:
Confirm Target Engagement: First, ensure that PIK-75 is still able to inhibit its target in the resistant cells.
Investigate On-Target Mechanisms: Sequence the PIK3CA gene to look for secondary mutations.
Explore Off-Target Mechanisms: Analyze key nodes of parallel and downstream signaling pathways.
The following troubleshooting guides will provide detailed protocols for each of these steps.
Troubleshooting Guides
Problem 1: Decreased Efficacy of PIK-75 in Long-Term Culture
This is often the first sign of emerging resistance. The primary goal is to determine if the drug is still engaging its target and inhibiting the PI3K pathway.
dot
Caption: Troubleshooting workflow for decreased PIK-75 efficacy.
This protocol will allow you to determine if PIK-75 is still inhibiting the phosphorylation of AKT, a key downstream effector of PI3K.
Cell Seeding and Treatment:
Seed both parental and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
Allow cells to adhere overnight.
Treat cells with a range of PIK-75 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
Cell Lysis:
Aspirate the media and wash the cells once with ice-cold PBS.
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing every 10 minutes.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Perform electrophoresis to separate the proteins.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an ECL detection system.
Interpreting the Results:
Outcome in Resistant Cells
Potential Interpretation
Next Steps
p-AKT levels are NOT reduced by PIK-75
The drug is no longer effectively inhibiting PI3K. This could be due to on-target mutations preventing drug binding.
Proceed to Problem 2: Investigating On-Target Resistance .
p-AKT levels ARE reduced by PIK-75
The drug is still engaging its target, but the cells are surviving through alternative mechanisms.
Proceed to Problem 3: Investigating Off-Target Resistance .
Problem 2: Investigating On-Target Resistance
If you've determined that PIK-75 is no longer inhibiting p-AKT phosphorylation in your resistant cells, the next logical step is to investigate for mutations in the drug's target, PIK3CA.
Genomic DNA Extraction:
Harvest parental and resistant cells.
Extract genomic DNA using a commercially available kit, following the manufacturer's protocol.
PCR Amplification:
Design primers to amplify the coding regions of the PIK3CA gene, particularly the kinase and helical domains where resistance mutations are often found.
Perform PCR to amplify these regions from the genomic DNA of both parental and resistant cells.
Sanger Sequencing:
Purify the PCR products.
Send the purified PCR products for Sanger sequencing.
Analyze the sequencing data to identify any nucleotide changes in the resistant cells compared to the parental cells.
Next-Generation Sequencing (NGS) (Optional but Recommended):
For a more comprehensive analysis, consider targeted NGS of the PIK3CA gene. This can detect mutations present in a smaller subpopulation of the resistant cells.
Interpreting the Results:
No mutations found: While on-target mutations are a common cause of resistance, their absence suggests you should re-evaluate your target engagement data or consider other less common on-target mechanisms like gene amplification.
Mutation identified: If a mutation is found, you will need to validate its functional significance. This can be done by introducing the mutation into the parental cells and assessing their sensitivity to PIK-75.
Problem 3: Investigating Off-Target Resistance
If PIK-75 still inhibits p-AKT, but the cells are resistant, they are likely using "bypass" pathways to survive.
dot
Caption: PI3K and MAPK signaling pathways.
This protocol uses Western blotting to examine the activation state of key proteins in common bypass pathways.
Experimental Setup:
Culture parental and resistant cells with and without PIK-75 treatment as described in the target engagement protocol.
Western Blot Analysis:
Perform Western blotting as previously described, but use a panel of antibodies to probe for key signaling nodes in parallel pathways. Recommended antibodies include:
MAPK Pathway: phospho-ERK1/2 (p-ERK), total ERK1/2
Upstream RTKs: phospho-EGFR, total EGFR; phospho-HER2, total HER2 (select based on the cancer cell type)
Other PI3K isoforms: p110β, p110δ (if suspected isoform switching)
Downstream of mTOR: phospho-S6 Ribosomal Protein (p-S6), total S6
Interpreting the Results:
Observation in Resistant Cells (under PIK-75 treatment)
Potential Interpretation
Next Steps
Increased p-ERK levels
Activation of the MAPK pathway is compensating for PI3K inhibition.[12]
Consider combination therapy with a MEK or ERK inhibitor.
Increased phosphorylation of an RTK
Feedback activation of an upstream receptor is reactivating downstream signaling.[13]
Investigate the cause of RTK activation and consider co-treatment with an appropriate RTK inhibitor.
Increased expression of other PI3K isoforms
The cells may have switched their reliance to a different PI3K isoform that is less sensitive to PIK-75.
Test the efficacy of pan-PI3K inhibitors or inhibitors specific to the upregulated isoform.
Sustained p-S6 levels despite p-AKT inhibition
mTORC1 may be activated through an AKT-independent mechanism.
Investigate upstream regulators of mTORC1, such as the MAPK pathway.
Best Practices for Long-Term Cell Culture Studies with Kinase Inhibitors
To minimize the chances of developing resistance and to ensure the reproducibility of your results, adhere to the following best practices:
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[15]
Maintain Early Passage Stocks: Cryopreserve low-passage stocks of your parental cell lines. If you suspect resistance or other issues, you can return to these original stocks.[15]
Consistent Culture Conditions: Use the same media formulation, serum batch, and incubator conditions throughout your experiments to minimize variability.[15][16][17]
Document Everything: Keep meticulous records of passage numbers, media changes, drug concentrations, and any observations about cell morphology or growth rates.[15]
Developing Resistant Cell Lines: When intentionally developing a resistant cell line, use a stepwise dose escalation approach. Start with a low concentration of PIK-75 and gradually increase it as the cells adapt.[11][18][19]
Concluding Remarks
Troubleshooting PIK-75 resistance requires a systematic and evidence-based approach. By carefully confirming resistance, assessing target engagement, and investigating both on-target and off-target mechanisms, researchers can gain valuable insights into the adaptive capabilities of cancer cells. The protocols and guidelines provided here serve as a comprehensive resource to navigate the complexities of acquired drug resistance and to design more effective experimental strategies.
References
Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers (Basel). Available from: [Link]
Juric, D., et al. (2024). Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. AACR Journals. Available from: [Link]
Le, X., et al. (2018). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. Oncotarget. Available from: [Link]
Westin, J. R., & Kurzrock, R. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cancers (Basel). Available from: [Link]
Pisco, A. O., & Huang, S. (2015). The genetic/non-genetic duality of drug 'resistance' in cancer. PLoS Biology. Available from: [Link]
Eberlein, C. A., et al. (2009). PI3K Pathway Activation Mediates Resistance to MEK Inhibitors in KRAS Mutant Cancers. Cancer Research. Available from: [Link]
Jacob, A., & Pethusamy, K. (2023). A Nexus between Genetic and Non-Genetic Mechanisms Guides KRAS Inhibitor Resistance in Lung Cancer. Cancers (Basel). Available from: [Link]
Google DeepMind. (2024). Do non-genetic mechanisms play a significant role in therapeutic resistance in cancer? Google DeepMind.
Hishinuma, I., et al. (1993). Development of resistance against protein-kinase inhibitors in long-term protein-free culture. Cell Structure and Function. Available from: [Link]
Zhang, L., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. American Journal of Cancer Research. Available from: [Link]
Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available from: [Link]
Vasan, N., et al. (2020). Non-Genetic Mechanisms of Therapeutic Resistance in Cancer. Frontline Genomics. Available from: [Link]
Kural, M., & Gure, A. O. (2021). Genetic and Non-Genetic Mechanisms Underlying Cancer Evolution. Cancers (Basel). Available from: [Link]
Zhang, L., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PubMed. Available from: [Link]
Furet, P., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. Available from: [Link]
Lotan, T. L., et al. (2013). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research. Available from: [Link]
Network of Cancer Research. (2020). PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. Network of Cancer Research. Available from: [Link]
van der Mijn, J. C., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers (Basel). Available from: [Link]
Excel Scientific. (2025). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Excel Scientific. Available from: [Link]
Baffert, F., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. ACS Chemical Biology. Available from: [Link]
GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. Available from: [Link]
Zhang, L., et al. (2022). (PDF) PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Prolonged exposure to EGFR tyrosine kinase inhibitors (EGFR TKIs)... ResearchGate. Available from: [Link]
Li, W., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications. Available from: [Link]
Liu, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect. Journal for ImmunoTherapy of Cancer. Available from: [Link]
ResearchGate. (2025). (PDF) PIK75 effectively reverses PI3K‒AKT activation caused by palbociclib resistance and synergistically inhibits the progression of esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]
Prasad, G., et al. (2012). Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma. PNAS. Available from: [Link]
Isobe, K., et al. (2016). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line. Oncotarget. Available from: [Link]
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. Available from: [Link]
O'Neill, A. J., et al. (2016). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. Available from: [Link]
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]
News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical. Available from: [Link]
Guo, H., et al. (2011). Using Tandem Mass Spectrometry in Targeted Mode to Identify Activators of Class IA PI3K in Cancer. Science Signaling. Available from: [Link]
Janku, F., et al. (2015). Drugging PI3K in cancer: refining targets and therapeutic strategies. Current Opinion in Pharmacology. Available from: [Link]
Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed. Available from: [Link]
Strategies to enhance the bioavailability of PIK-75 for in vivo studies.
Topic: Strategies to Enhance the Bioavailability of PIK-75 for In Vivo Studies Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist (Ph.D.) Welcome to the PIK-75 Technical Support Hub Subject...
Subject: Overcoming Solubility, Stability, and Toxicity Barriers in Preclinical Models.
You are likely here because PIK-75 is a highly potent inhibitor of p110
and DNA-PK , yet it fails consistently in animal models due to "drug-like" property deficits. It precipitates in aqueous buffers, clears rapidly from plasma, or induces sudden toxicity.
This guide is not a generic overview. It is a troubleshooting system designed to stabilize your compound and validate your in vivo data.
Quick Navigation
Module 1: Formulation Troubleshooting
The Issue: PIK-75 is a hydrophobic hydrochloride salt with a nitro-group and hydrazone linkage. It dissolves in DMSO but crashes out immediately upon contact with saline or PBS, causing embolisms (IV) or local irritation/poor absorption (IP).
Standard Protocol Failure:
“I mixed 5% DMSO stock with 95% PBS, and the solution turned cloudy.”
Diagnosis: Immediate precipitation. The compound is now a suspension, not a solution. Bioavailability is effectively zero.
The Solution: Cyclodextrin Complexation
We recommend abandoning simple co-solvent systems (PEG/Tween) in favor of Hydroxypropyl-
-Cyclodextrin (HP--CD) . This encapsulates the hydrophobic drug core, preventing precipitation in aqueous environments.
Protocol: PIK-75 Solubilization for IP/IV Injection
Component
Function
Final Concentration
PIK-75
Active Agent
1 - 5 mg/mL
DMSO
Primary Solvent
2% - 5% (v/v)
HP--CD
Solubilizing Excipient
20% - 30% (w/v) in Saline
HCl / NaOH
pH Adjustment
Target pH 4.5 - 5.5
Step-by-Step Preparation:
Prepare Vehicle: Dissolve HP-
-CD (e.g., 30g) in 0.9% Saline (100mL). Filter sterilize (0.22 m).
Dissolve Drug: Dissolve PIK-75 powder in 100% anhydrous DMSO to a concentration 20x higher than your final target.
Complexation (Critical Step):
Place the HP-
-CD vehicle on a magnetic stirrer (high speed, creating a vortex).
Slowly add the DMSO-drug solution dropwise into the vortex.
Do not bolus add.
Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 10–15 minutes until clear.
pH Check: Check pH. If >6.0, the hydrazone linkage may hydrolyze. Adjust to pH 5.0 using dilute HCl if necessary.
Module 2: Route & Dosing Strategy
The Issue: PIK-75 exhibits a narrow therapeutic window.[1][2] It targets p110
(insulin signaling) and DNA-PK (DNA repair). Overdosing leads to hyperglycemia and death; underdosing leads to rapid clearance.
Pharmacokinetic (PK) Optimization
Q: Can I administer PIK-75 orally (PO)?A:Not Recommended. The hydrazone linkage in PIK-75 is susceptible to hydrolysis in the acidic environment of the stomach. Furthermore, its permeability is limited. Use Intraperitoneal (IP) or Intravenous (IV) routes for reliable systemic exposure.
Q: What is the safe starting dose?A:
Efficacy Threshold: 1 mg/kg to 2 mg/kg (Daily).
Toxicity Threshold: >5 mg/kg often results in weight loss >15% or lethality in mice.
Half-Life (
): Extremely short (<1 hour in plasma for free drug).
Visualizing the Toxicity/Efficacy Balance:
Figure 1: Decision logic for PIK-75 administration. Note the critical checkpoint at dosing selection to avoid metabolic toxicity.
Module 3: Advanced Delivery Systems
The Issue: Even with Cyclodextrin, the half-life is short. For tumor targeting, you need to protect the drug from rapid metabolism and clearance.
Recent Breakthroughs (2024-2025):
Recent literature highlights the use of Organic Core High-Density Lipoprotein-Like Nanoparticles (oc-HDL NPs) .[3] This system mimics natural HDL, targeting the SR-B1 receptor often overexpressed in cancer cells, significantly improving the therapeutic index.[4]
Comparison of Vehicles:
Feature
DMSO/PBS (Standard)
HP--CD (Recommended)
Lipid Nanoparticles (Advanced)
Solubility
Poor (Precipitates)
Good (Encapsulated)
Excellent (Lipid Core)
Stability
Low (<30 mins)
Moderate (Hours)
High (Days)
Toxicity
High (Embolism risk)
Low (Renally cleared)
Low (Biocompatible)
Tumor Accumulation
Minimal
Passive Diffusion
Active Targeting (SR-B1)
Implementation Strategy:
If you lack the chemistry to synthesize oc-HDL NPs, utilize Pegylated Liposomes .
inhibition; Cleaved Caspase-3 confirms the unique apoptotic mechanism of PIK-75.
References
Original Characterization & Toxicity
Dual blockade of lipid and cyclin-dependent kinases induces synthetic lethality in malignant glioma.
Source: PNAS (2012).
Note: This paper establishes the toxicity profile and the necessity for careful dosing.
Advanced Nanoparticle Formulation (2024/2025)
Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1.[1][2][3][4]
Source: ACS Applied M
Note: The definitive guide for overcoming PIK-75 solubility via nanotech.
Efficacy & Dosing in Leukemia Models
Kinase inhibitor screen identifies PIK-75 as being able to downregulate Mcl-1 and induce apoptosis in AML.[5]
Disclaimer: PIK-75 is a chemical probe, not a clinical drug candidate. These protocols are intended for research use only (RUO) to enable mechanistic studies in animal models.
Comparing the efficacy of PIK-75 to other PI3K inhibitors like PIK-90 and LY294002.
Executive Summary: The "Dirty" Truth About PI3K Inhibitors In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, the choice of reagent dictates the validity of your biological conclusion. While LY294002 is the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dirty" Truth About PI3K Inhibitors
In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, the choice of reagent dictates the validity of your biological conclusion. While LY294002 is the historical standard, its lack of specificity renders it obsolete for precise mechanistic studies. PIK-75 offers exceptional potency against the p110
isoform but carries a critical, often overlooked "hidden variable"—potent DNA-PK inhibition—that can confound apoptosis assays. PIK-90 serves as a more balanced, though less potent, tool for dissecting isoform dependency without the confounding mTOR blockade seen in other inhibitors like PI-103.
The Application Scientist’s Verdict:
Use PIK-75 only when you require picomolar affinity for p110
and have controlled for DNA damage response (DDR) pathways.
Use PIK-90 for distinguishing p110
/ signaling from mTOR-dependent feedback loops.
Retire LY294002 for primary discovery; use it only as a legacy control, acknowledging its off-target activity on BET bromodomains and CK2.
Mechanistic Profiles & Selectivity Analysis
PIK-75: The Potent "Double Agent"
PIK-75 is an imidazopyridine inhibitor.[1][2] It is frequently cited as a p110
-selective inhibitor, and chemically, this is true regarding the PI3K family. It binds p110 in a non-ATP-competitive mode (unlike most others), locking the kinase in a specific conformation.
The Trap: PIK-75 is an equipotent inhibitor of DNA-PK (DNA-dependent protein kinase). In many cell lines, the cytotoxicity observed with PIK-75 is driven by the collapse of DNA repair mechanisms (NHEJ) rather than PI3K/Akt suppression.
Key Application: Useful for studying insulin signaling (highly p110
dependent) but dangerous in oncology screens unless DNA-PK effects are deconvoluted.
PIK-90: The Isoform Discriminator
PIK-90 is an imidazopyridine similar to PIK-75 but structurally distinct enough to alter its selectivity profile.
The Profile: It inhibits p110
and p110 but spares p110 and p110 at moderate concentrations.[3][4] Crucially, it does not significantly inhibit mTOR or DNA-PK at effective PI3K inhibitory concentrations.
Key Application: Ideal for distinguishing between Class IA PI3K activity and downstream mTORC1 activity.
LY294002: The Promiscuous Legacy
A morpholine derivative of quercetin.
The Flaw: It is a reversible, ATP-competitive inhibitor with low potency (micromolar range). Its off-target profile is extensive, inhibiting Casein Kinase 2 (CK2), mTOR, and BET bromodomains (BRD2/3/4).
Impact: Transcriptional changes observed with LY294002 may be due to epigenetic modulation (BET inhibition) rather than kinase signaling.
Quantitative Performance Data
The following table aggregates IC50 values from cell-free kinase assays. Note the orders of magnitude difference between PIK-75 and LY294002.
Target Kinase
PIK-75 (nM)
PIK-90 (nM)
LY294002 (M)
PI3K p110
5.8
11
1.4
PI3K p110
1,300
350
~1.0
PI3K p110
76
18
~1.0
PI3K p110
510
58
~1.0
DNA-PK
2.0
>10,000
~1.0
mTOR
>10,000
>10,000
~1.0
CK2
>10,000
>10,000
0.098
Data synthesized from Knight et al. (2006) and Chaussade et al. (2007).
Diagram 1: The Mechanism of Action & Off-Target Map
This diagram illustrates the PI3K/Akt pathway and explicitly maps where each inhibitor strikes, highlighting the "danger zones" of off-target effects.
Caption: PIK-75 exhibits dual-inhibition of p110
and DNA-PK.[1][5] LY294002 shows broad, non-selective inhibition including epigenetic targets (BET).
Diagram 2: Inhibitor Selection Workflow
A decision tree for researchers to select the correct molecule.
Caption: Selection logic emphasizing the avoidance of PIK-75 in apoptosis assays where DNA-PK inhibition could confound results.
Experimental Protocols & Application Notes
A. Solubility & Handling (The "Gotchas")
PIK-75 Instability: PIK-75 is hydrophobic and prone to precipitation in aqueous media.
Protocol: Dissolve stock in 100% DMSO to 10 mM. Aliquot and store at -80°C.
Working Solution: Do not serial dilute in PBS. Dilute directly from DMSO stock into the culture medium immediately prior to use to prevent crash-out.
Stability:[6] PIK-75 is sensitive to moisture.[6] Discard aliquots after 3 freeze-thaw cycles.
LY294002 Half-Life: LY294002 has a short half-life in culture media (~1-2 hours) due to aryl-halide instability.
Protocol: For long-term assays (24h+), replenish the media with fresh inhibitor every 3-4 hours, or the suppression of Akt will be lost, leading to "rebound phosphorylation."
B. Validated Western Blotting Protocol (Akt Pathway)
To confirm target engagement, you must assess the phosphorylation status of Akt.
Cell Seeding: Seed cells (e.g., HeLa or MCF7) to reach 70% confluency.
Starvation: Serum-starve cells for 4-16 hours (cell line dependent) to reduce basal Akt noise.
Inhibitor Treatment:
PIK-75: Treat with 10 - 100 nM for 1 hour. (Note: >500 nM begins to hit off-targets).
PIK-90: Treat with 0.5 - 1.0
M for 1 hour.
LY294002: Treat with 10 - 50
M for 1 hour.
Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes in the presence of the inhibitor.
Lysis: Lyse immediately on ice using RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF). Crucial: Phosphorylation is labile; keep cold.
Detection Targets:
p-Akt (Thr308): Direct readout of PDK1 (PI3K-dependent).
p-Akt (Ser473): Readout of mTORC2/DNA-PK activity. Note: PIK-75 will obliterate this signal potently due to dual inhibition of p110
and DNA-PK.
Total Akt: Loading control.
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.
Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."[7] Biochemical Journal.
Gharbi, S. I., et al. (2007). "Exploring the specificity of the PI3K family inhibitor LY294002." Biochemical Journal.
Dittmann, A., et al. (2014). "The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains."[8] ACS Chemical Biology.[8][9]
Fan, Q. W., et al. (2006). "A dual phosphoinositide-3-kinase alpha/mTOR inhibitor cooperates with blockade of epidermal growth factor receptor in PTEN-mutant glioma." Cancer Research.
A Comparative Guide to PIK-75 and Other p110 Isoform-Selective Inhibitors
For researchers in oncology, immunology, and cell signaling, the precise dissection of cellular pathways is paramount. The Phosphoinositide 3-Kinase (PI3K) signaling cascade is a central hub regulating cell growth, proli...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in oncology, immunology, and cell signaling, the precise dissection of cellular pathways is paramount. The Phosphoinositide 3-Kinase (PI3K) signaling cascade is a central hub regulating cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime therapeutic target.[1][2] However, the PI3K family is composed of several classes and isoforms, each with distinct physiological roles. This guide provides a detailed comparison of PIK-75, an early and well-characterized p110α-selective inhibitor, with other inhibitors that target specific isoforms of Class I PI3Ks (p110α, p110β, p110δ, and p110γ), offering field-proven insights into their utility and experimental application.
The Rationale for Isoform Selectivity in PI3K Inhibition
The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α and p110β are ubiquitously expressed and central to insulin signaling and cell growth, while p110δ and p110γ are found predominantly in hematopoietic cells, where they regulate immune responses.[1][3][4]
The specific roles of these isoforms in disease provide a strong rationale for developing selective inhibitors:
p110α (encoded by PIK3CA) : Activating mutations in PIK3CA are among the most common genetic alterations in solid tumors, making p110α a key target in oncology.[4][5]
p110β : This isoform becomes critical for tumor cell survival in cancers with the loss of the tumor suppressor PTEN.[4]
p110δ and p110γ : Their restricted expression in leukocytes makes them attractive targets for treating B-cell malignancies and autoimmune or inflammatory diseases, with potentially fewer side effects in other tissues.[3][6][7][8]
Early "pan-PI3K" inhibitors, which target all four isoforms, demonstrated clinical activity but were often accompanied by significant toxicities due to the broad inhibition of essential signaling pathways.[4][9] This underscored the need for isoform-selective agents to achieve a wider therapeutic window by targeting the specific isoform driving the pathology.
Below is a diagram illustrating the central role of Class I PI3K isoforms in the signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway initiated by various receptors.
Deep Dive: PIK-75
PIK-75 was one of the first small molecules identified with significant selectivity for the p110α isoform.[10][11] While largely a research tool now, its characterization provided crucial insights into the feasibility and effects of isoform-selective inhibition.
Mechanism and Selectivity:
PIK-75 exhibits potent inhibition of p110α with an IC50 of 5.8 nM in cell-free assays.[12][13] Its selectivity over p110β is pronounced (>200-fold), but it shows less selectivity against p110γ (IC50 = 76 nM) and p110δ (IC50 = 510 nM).[12][13]
A key distinguishing feature of PIK-75 is its unusual binding mechanism. Unlike most kinase inhibitors that compete with ATP, PIK-75 is non-competitive with respect to ATP and competitive with the lipid substrate, phosphatidylinositol (PI).[12][14] This unique mode of action is conferred by its interaction with non-conserved amino acids in the p110α kinase domain, particularly Ser773.[10][14]
Off-Target Activity:
A critical consideration when using PIK-75 is its potent off-target activity, most notably against DNA-dependent protein kinase (DNA-PK), with an IC50 of 2 nM.[12][13] This activity can confound experimental results, making it difficult to attribute observed cellular effects solely to p110α inhibition.[11][15] This limitation has led to its replacement in many applications by newer, more selective inhibitors.
Comparative Analysis of p110 Isoform-Selective Inhibitors
The field has advanced significantly since the development of PIK-75. Below is a comparison with current, more selective inhibitors for each Class I isoform.
p110α-Selective Inhibitors
Alpelisib (BYL719): An FDA-approved inhibitor, Alpelisib is highly selective for p110α and is used to treat PIK3CA-mutated breast cancer.[16] It provides a much cleaner pharmacological profile than PIK-75 for studying p110α-dependent signaling.
GDC-0326: A potent and highly selective p110α inhibitor used in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis in models of pancreatic neuroendocrine tumors (PanNETs).[17]
A66: A research compound that is significantly more selective for p110α than PIK-75 and lacks the potent off-target activities.[10][11] Studies comparing A66 and PIK-75 revealed that cell lines most sensitive to p110α inhibition often have the highest levels of p110α protein.[11]
p110β-Selective Inhibitors
TGX-221: A well-characterized and potent p110β-selective inhibitor (IC50 = 5 nM).[18] It is over 1000-fold more selective for p110β than p110α.[18] TGX-221 is an invaluable tool for investigating the role of p110β in PTEN-null cancers, where signaling becomes dependent on this isoform.[4][19]
KIN-193: A structural analog of TGX-221 with comparable potency and selectivity for p110β.[19] It has been shown to block tumor growth in vivo in PTEN-deficient cancer models.[19]
p110δ-Selective Inhibitors
Idelalisib (CAL-101/GS-1101): The first-in-class, FDA-approved p110δ inhibitor for treating certain B-cell malignancies.[7][20] Its high selectivity for p110δ allows for potent modulation of B-cell receptor signaling, survival, and migration with minimal impact on ubiquitously expressed isoforms.[1][7]
Duvelisib (IPI-145): A dual inhibitor of p110δ and p110γ.[18] This dual activity can be advantageous in certain contexts by simultaneously blocking multiple immune cell signaling pathways.[21]
Pan-Class I vs. Isoform-Selective Inhibition
GDC-0941 (Pictilisib): A potent pan-Class I PI3K inhibitor with nanomolar activity against p110α and p110δ, and slightly less potency against p110β and p110γ.[22][23][24] Comparing the effects of a pan-inhibitor like GDC-0941 to an isoform-selective agent is a common experimental strategy to determine if inhibiting a single isoform is sufficient to achieve a biological effect or if broader pathway suppression is required.[17][19]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PIK-75 and other key inhibitors against the four Class I p110 isoforms. This data is essential for selecting the appropriate compound and concentration to ensure isoform-selective targeting in experiments.
Note: IC50 values can vary between studies and assay conditions. The values presented are representative.
Supporting Experimental Protocols
To ensure data integrity and reproducibility, rigorous experimental design is critical. Below are step-by-step protocols for key assays used to characterize and compare PI3K inhibitors.
Protocol 1: In Vitro PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a compound. The rationale is to determine the direct effect of the inhibitor on the kinase's catalytic function in a cell-free system.
Caption: A typical workflow for an in vitro PI3K kinase assay.
Methodology:
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2).[12]
Dilute the purified recombinant PI3K isoform (e.g., p110α/p85α) to the desired concentration in the reaction buffer.
Prepare serial dilutions of the inhibitor (e.g., PIK-75) in DMSO, and then dilute into the reaction buffer. Include a DMSO-only vehicle control.
Prepare the lipid substrate solution (e.g., 180 µM Phosphatidylinositol, PI).[12]
Prepare the ATP solution (e.g., 100 µM ATP containing [γ-32P]ATP for radioactive detection).[12]
Assay Procedure:
In a microplate, add the PI3K enzyme to each well.
Add the serially diluted inhibitor or DMSO vehicle to the corresponding wells.
Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature to allow for compound binding.[25]
Initiate the kinase reaction by adding the PI substrate followed by the ATP solution.
Extract the resulting radiolabeled phospholipid product (PIP3) using a chloroform/methanol mixture.[12]
Quantify the amount of [32P]-PIP3 produced using liquid scintillation counting.
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT (Cell-Based Assay)
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context. The phosphorylation of AKT, a direct downstream effector of PI3K, is a reliable biomarker of pathway activity. Measuring p-AKT (Ser473 and Thr308) provides a functional readout of target engagement.
Methodology:
Cell Culture and Treatment:
Plate cells (e.g., a cancer cell line with a PIK3CA mutation like MCF-7) in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 4-24 hours to reduce basal PI3K signaling.
Pre-treat cells with various concentrations of the PI3K inhibitor (e.g., PIK-75, BYL719) or DMSO for 1-2 hours.
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL insulin or EGF) for 10-15 minutes. Include an unstimulated control.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins like AKT.
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Western Blotting:
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against phospho-AKT (Ser473 or Thr308) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to normalize the phospho-protein signal.
Conclusion and Future Perspectives
PIK-75 was a foundational tool that helped establish the principle of p110α-selective inhibition. However, its off-target effects, particularly on DNA-PK, necessitate careful interpretation of experimental data. For contemporary research, newer generations of highly selective inhibitors such as Alpelisib (p110α), TGX-221 (p110β), and Idelalisib (p110δ) offer far greater precision.
The choice of inhibitor should be guided by the specific biological question and the genetic context of the experimental system. For instance, investigating a PIK3CA-mutant cancer would warrant a p110α-selective inhibitor, whereas studying signaling in a PTEN-deficient model would benefit from a p110β inhibitor. By understanding the selectivity profiles, mechanisms, and appropriate experimental applications of these compounds, researchers can more accurately dissect the complex roles of PI3K isoforms in health and disease.
References
Hayakawa, M., et al. (2007). Selective Inhibition of Phosphoinositide 3-Kinase p110α Preserves Lymphocyte Function. The Journal of Immunology. [Link]
Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Oncogene. [Link]
Winkler, D. G., et al. (2013). Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs. Chemistry & Biology. [Link]
Network of Cancer Research. (2020). PIK-75 is a Reversible DNA-PK and p110α Selective Inhibitor. [Link]
Zhang, M., et al. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. PubMed. [Link]
Ni, J., et al. (2012). Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent. Cancer Discovery. [Link]
Sinyuk, M., et al. (2021). Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Berndt, A., et al. (2010). The p110δ structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Nature Chemical Biology. [Link]
Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
Oliveira, C., et al. (2017). Specific inhibition of p110α subunit of PI3K: putative therapeutic strategy for KRAS mutant colorectal cancers. Oncotarget. [Link]
Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology. [Link]
Boyle, R. G., et al. (2012). Definition of the binding mode of a new class of phosphoinositide 3-kinase α-selective inhibitors using in vitro mutagenesis of non-conserved amino acids and kinetic analysis. Biochemical Journal. [Link]
Boyle, R. G., et al. (2016). Isoform-Selective Inhibition of Phosphoinositide 3-Kinase: Identification of a New Region of Nonconserved Amino Acids Critical for p110 Inhibition. ResearchGate. [Link]
Puri, K. D., & Gold, M. R. (2012). Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers in Immunology. [Link]
Soler, A., et al. (2016). Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clinical Cancer Research. [Link]
Jamieson, S., et al. (2011). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. Biochemical Journal. [Link]
Ni, J., et al. (2012). functional characterization of an isoform-selective inhibitor of Pi3K-p110b as a Potential anticancer agent. AACR Journals. [Link]
Nieswandt, B., et al. (2021). The PI3Kδ Inhibitor Idelalisib Diminishes Platelet Function and Shows Antithrombotic Potential. Cells. [Link]
Zhang, M., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. [Link]
Msaouel, P., et al. (2020). PI3K inhibitors: review and new strategies. RSC Publishing. [Link]
Hartford, C. M., et al. (2010). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Neuro-Oncology. [Link]
Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics. [Link]
So, L., & Fruman, D. A. (2012). PI3K signalling in B- and T-lymphocytes: new developments and therapeutic advances. ResearchGate. [Link]
ResearchGate. Cell cycle effects of GDC-0941 and PI3Ki-A/D. [Link]
Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology. [Link]
Miller, B. W., & Barr, P. M. (2018). The Evolving Use of PI3 Kinase Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. Current Hematologic Malignancy Reports. [Link]
Eyre, T. A., & Collins, G. P. (2022). PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here?. Haematologica. [Link]
ASCO Publications. (2015). A novel natural product inhibitor for the PI3K pathway. [Link]
Bohn, J. P., & Wolska-Washer, A. (2022). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. Cancers. [Link]
Sarker, D., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
Zhang, Q., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Greenwell, I. B., & Flowers, C. R. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]
Engelman, J. A., et al. (2008). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. PNAS. [Link]
Varghese, C., & Cocco, E. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Biomolecules. [Link]
Maddocks, K. J. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Journal of the Advanced Practitioner in Oncology. [Link]
Zhao, Y., et al. (2025). PIK75 effectively reverses PI3K‒AKT activation caused by palbociclib resistance and synergistically inhibits the progression of esophageal squamous cell carcinoma. Journal of Translational Medicine. [Link]
Cross-validation of PIK-75's effect on Akt phosphorylation in different cell lines.
Executive Summary PIK-75 is a potent, ATP-competitive imidazopyridine inhibitor primarily recognized for its high selectivity toward the p110 isoform of Class I PI3K ( nM).[1][2][3] However, unlike clinical-grade inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
PIK-75 is a potent, ATP-competitive imidazopyridine inhibitor primarily recognized for its high selectivity toward the p110
isoform of Class I PI3K ( nM).[1][2][3] However, unlike clinical-grade inhibitors such as Alpelisib, PIK-75 exhibits a unique "dual-warhead" profile by simultaneously inhibiting DNA-PK ( nM).
This guide provides a cross-validation framework for researchers comparing PIK-75 against standard alternatives. Key Insight: While clinical inhibitors often induce cytostasis (G1 arrest), PIK-75 frequently induces apoptosis in resistant cell lines (e.g., Glioblastoma, AML) specifically because it shuts down Akt phosphorylation via two distinct convergent pathways: upstream blockade (PI3K
) and direct kinase inhibition (DNA-PK phosphorylating Akt-Ser473).
Part 1: Mechanistic Profile & Signaling Architecture
To validate PIK-75, one must understand that Akt is activated via a "two-step" phosphorylation process.
Thr308: Phosphorylated by PDK1 (strictly dependent on PIP3 levels generated by PI3K).
Most PI3K inhibitors reduce Ser473 indirectly by starving mTORC2 of substrate. PIK-75 reduces Ser473 directly (via DNA-PK inhibition) and indirectly (via PI3K inhibition), resulting in a more profound silencing of the pathway than isoform-selective competitors.
Pathway Visualization (DOT)
The following diagram illustrates the dual intervention points of PIK-75 compared to Alpelisib.
Caption: PIK-75 blocks Akt activation at two nodes: upstream PI3K
When designing your validation matrix, do not treat PIK-75 as interchangeable with other PI3K inhibitors. It is a "chemical probe," not a clinical candidate, due to its off-target toxicity profile.
Table 1: Inhibitor Profile Comparison
Feature
PIK-75
Alpelisib (BYL719)
Wortmannin
GDC-0941 (Pictilisib)
Primary Target
p110
p110
Pan-PI3K
Pan-PI3K
p110 IC
5.8 nM
~5 nM
~5 nM
3 nM
Major Off-Target
DNA-PK (2 nM)
Minimal
mTOR / DNA-PK
Minimal
Mechanism
Reversible, ATP-competitive
Reversible, ATP-competitive
Irreversible (Covalent)
Reversible
Cellular Outcome
Apoptosis (strong)
Cytostasis (G1 Arrest)
Transient Inhibition
Cytostasis
Solubility
Low (DMSO required)
High
Low (Unstable)
Moderate
Cross-Validation Across Cell Lines
To validate PIK-75 efficacy, select cell lines with distinct genetic backgrounds.
Incubation time: 1 to 3 hours (PIK-75 acts rapidly; long incubations >24h may reflect secondary apoptosis rather than direct signaling blockade).
Stimulation: Add Insulin (100 nM) for the final 15 minutes to maximize dynamic range.
Harvest & Blot:
Probe membrane for p-Akt (Ser473) first (Signal is usually weaker).
Strip and re-probe for p-Akt (Thr308) .
Normalize to Total Akt (not just Beta-Actin, to account for Akt degradation).
Experimental Logic Flow (DOT)
Caption: Standardized workflow for assessing PI3K inhibitor potency with insulin stimulation.
Part 4: Troubleshooting & Optimization
1. "I see p-Akt reduction, but cells aren't dying."
Cause: In PIK3CA-mutant cells, PI3K inhibition often causes G1 arrest (cytostasis), not death.
Validation: Perform a Cell Cycle analysis (Flow Cytometry/PI staining). If PIK-75 fails to kill, check if the concentration is <100 nM. At >500 nM, DNA-PK inhibition usually triggers apoptosis.
2. "Total Akt levels are dropping."
Cause: High doses of PIK-75 can induce rapid apoptosis, leading to caspase-mediated cleavage of Akt.
Solution: Check for PARP cleavage. If PARP is cleaved, the loss of p-Akt is due to cell death, not just signaling blockade. Reduce dose or timepoint (e.g., check at 1 hour instead of 24 hours).
3. "Ser473 is gone, but Thr308 persists."
Cause: This is the signature of specific mTORC2/DNA-PK inhibition. Thr308 is PDK1 dependent.[9] If PIK-75 is working correctly as a p110
inhibitor, both should drop. If only Ser473 drops, you may be seeing preferential DNA-PK inhibition at lower doses in your specific cell type.
References
Knight, Z. A., et al. (2006).[1] A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.
Sergina, N. V., et al. (2007). Escape from HER-family tyrosine kinase inhibitor therapy by the kinase-inactive HER3. Nature.
Fan, Q. W., et al. (2006).[1] A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma.[1] Cancer Cell.[1]
Selleck Chemicals. PIK-75 HCl Product Data & IC50 Values.
Comparative analysis of PIK-75's IC50 values across various cancer types.
Executive Summary: The "Potency vs. Selectivity" Trade-off PIK-75 is a nitro-benzenesulfonate imidazopyridine originally characterized as a PI3K -selective inhibitor.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Potency vs. Selectivity" Trade-off
PIK-75 is a nitro-benzenesulfonate imidazopyridine originally characterized as a PI3K
-selective inhibitor. However, for researchers designing potency assays, it is critical to recognize PIK-75 as a multi-target chemical probe rather than a clean isoform-specific inhibitor.
Unlike clinical-grade alternatives like Alpelisib (BYL719) , which induce cytostasis via specific p110
blockade, PIK-75 frequently induces rapid apoptosis at low nanomolar concentrations. This enhanced cytotoxicity is mechanistically driven by its "off-target" inhibition of DNA-PK and CDK9 .
Key Takeaway for Assay Design: When comparing IC50 values, PIK-75 will consistently demonstrate 10–100x higher potency than Alpelisib in resistant cell lines (e.g., AML, Glioblastoma) due to simultaneous blockade of survival signaling (PI3K/Akt) and transcriptional/DNA-repair machinery (CDK9/DNA-PK).
Mechanistic Profiling & Target Engagement
To interpret IC50 data correctly, one must map the compound's polypharmacology. PIK-75 is a "dirty" inhibitor, a feature that makes it an excellent tool for overcoming resistance but a poor clinical candidate due to toxicity.
Comparative Enzymatic IC50 Profile (Cell-Free)
Target
PIK-75 IC50 (nM)
Alpelisib (BYL719) IC50 (nM)
Idelalisib IC50 (nM)
Biological Consequence of Inhibition
p110 (PIK3CA)
5.8
4.6
>1,000
Blocks insulin signaling & survival
DNA-PK
2.0
>10,000
>10,000
Impairs Non-Homologous End Joining (NHEJ)
p110
76
>1,000
>1,000
Immune cell migration
p110
510
290
2.5
B-cell proliferation
CDK9
<100*
>10,000
>10,000
Blocks MCL-1 transcription (Apoptosis trigger)
*CDK9 potency is cellular/transcriptional estimation.
Mechanistic Pathway Diagram
The following diagram illustrates why PIK-75 achieves superior lethality compared to mono-targeted agents.
Figure 1: PIK-75 acts as a triple-threat inhibitor. While Alpelisib only arrests growth via PI3K
, PIK-75 simultaneously disables DNA repair (DNA-PK) and downregulates survival proteins (MCL-1 via CDK9), triggering apoptosis.
Cellular IC50 Analysis by Cancer Type
Hematological Malignancies (Acute Sensitivity)
PIK-75 is exceptionally potent in AML and MCL (Mantle Cell Lymphoma) due to the reliance of these cancers on MCL-1 and DNA repair mechanisms.
Cell Line
Cancer Type
PIK-75 IC50
Comparator IC50
Insight
MV4-11
AML
20–50 nM
GDC-0941: ~800 nM
PIK-75 overcomes FLT3-ITD resistance mechanisms.
MOLM-14
AML
~35 nM
Alpelisib: >10 M
Alpelisib is ineffective in AML; PIK-75 drives apoptosis via CDK9 inhibition.
Rec-1
MCL
50 nM
Venetoclax: Variable
PIK-75 re-sensitizes Venetoclax-resistant cells.
Solid Tumors (Variable Sensitivity)
In solid tumors, PIK-75 shows efficacy where pure PI3K inhibitors fail, particularly in Gemcitabine-resistant pancreatic lines.
Cell Line
Cancer Type
PIK-75 IC50
Comparator IC50
Insight
HCT116
Colorectal
~100 nM
LY294002: ~5 M
High potency due to concurrent DNA-PK inhibition.
A2058
Melanoma
~50 nM
Dactolisib: ~20 nM
Comparable potency to dual PI3K/mTOR inhibitors.
MIA PaCa-2
Pancreatic
<200 nM
Gemcitabine: >1 M
PIK-75 downregulates MRP5, sensitizing cells to chemo.
LN229
Glioblastoma
~500 nM
Alpelisib: >10 M
PIK-75 induces apoptosis in PTEN-WT glioma; Alpelisib does not.
Experimental Protocol: Handling & Optimization
Critical Warning: PIK-75 is hydrophobic and prone to precipitation in aqueous media. It is also chemically unstable in moisture-contaminated DMSO.
Solubility & Stock Preparation[1][2]
Vehicle: 100% Anhydrous DMSO.
Max Solubility: ~11 mg/mL (warm bath/sonication may be required).
Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw.
Aqueous Dilution: Do not exceed 0.1% DMSO final concentration in cell culture media if possible, but PIK-75 may require up to 0.5% to remain in solution at high concentrations.
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
Drug Prep: Prepare a 10 mM stock in fresh DMSO. Perform serial dilutions (1:3) in serum-free media first, then add to wells to minimize protein binding initially.
Treatment: Treat for 48–72 hours.
Control: 0.1% DMSO (Must match highest drug vehicle concentration).
Positive Control: Staurosporine (1
M) or Doxorubicin.
Readout: Measure ATP (CellTiter-Glo) or Metabolic Activity (MTT).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining PIK-75 IC50. Note the emphasis on anhydrous DMSO and constant vehicle concentration.
References
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.
Zheng, Y., et al. (2011). "PIK-75 inhibits DNA-PK, p110alpha, and p110gamma." Biochemistry.
Li, L., et al. (2016). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma." Cell Death & Disease.
Cayman Chemical. "PIK-75 Product Information and Solubility."
Validation
Deconvoluting Polypharmacology: Validating the Synthetic Lethal Mechanism of PIK-75 via CDK9/PI3K Dual Inhibition
Executive Summary PIK-75 was originally characterized as a selective p110 (PI3K) inhibitor.[1][2][3][4] However, its cytotoxicity profile often exceeds that of "cleaner" PI3K inhibitors (e.g., Alpelisib), particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
PIK-75 was originally characterized as a selective p110
(PI3K) inhibitor.[1][2][3][4] However, its cytotoxicity profile often exceeds that of "cleaner" PI3K inhibitors (e.g., Alpelisib), particularly in drug-resistant AML and MCL (Mantle Cell Lymphoma) models. This guide validates the intrinsic synthetic lethal interaction governed by PIK-75: the simultaneous inhibition of PI3K- (survival signaling) and CDK9 (transcriptional elongation of MCL-1).
This guide provides the experimental framework to distinguish PIK-75’s on-target polypharmacology from non-specific toxicity, comparing it against highly selective clinical alternatives to validate the mechanism.
Part 1: The Pharmacological Profile (The "Why")
To validate the synthetic lethal effect, one must first benchmark PIK-75 against selective agents. The lethality of PIK-75 arises because it collapses two pillars of cancer cell survival simultaneously: AKT signaling and MCL-1 protein stability .
Table 1: Comparative Inhibitor Profile
Use this table to select controls for your validation experiments.
Transcriptional Arrest: Global repression of short-lived proteins (MCL-1, MYC).
Cellular Phenotype
Rapid Apoptosis (24h)
Growth Arrest / Senescence
Apoptosis (often requires high dose)
Critical Insight: If PIK-75 kills your cell line but Alpelisib (at equivalent PI3K-inhibitory doses) only slows growth, the cytotoxicity is likely driven by the CDK9-mediated loss of MCL-1 .
Part 2: Mechanistic Validation (The "How")
The following diagram illustrates the convergent pathway where PIK-75 induces synthetic lethality. In resistant cancers, PI3K inhibition alone causes a feedback loop that stabilizes MCL-1. PIK-75 breaks this loop by hitting CDK9.
Figure 1: Convergence of PIK-75 targets. PIK-75 prevents AKT-mediated inactivation of BAD while simultaneously blocking the production of MCL-1, removing the cell's "backup" survival mechanism.
Part 3: Experimental Validation Protocols
To publish a robust comparison, you must prove that the lethality is not "off-target" toxicity but "on-target" polypharmacology.
Protocol A: The "Phenocopy" Matrix (Synergy Reconstruction)
Cell Selection: Choose an MCL-1 dependent line (e.g., MV4-11, MOLM-13) and a resistant line (e.g., KRAS-mutant).
Treatment Groups (384-well plate):
Group 1: PIK-75 Dose Response (1 nM – 10 µM).
Group 2: Alpelisib Dose Response.
Group 3: NVP-2 Dose Response.
Group 4 (The Mimic): Fixed ratio combination of Alpelisib + NVP-2.
Readout: CellTiter-Glo (ATP) at 24h and 48h.
Analysis: Calculate the Combination Index (CI).
Success Criteria: If the Alpelisib+NVP-2 combination curve overlays the PIK-75 monotherapy curve, you have validated the mechanism. If PIK-75 is significantly more potent than the combination, suspect DNA-PK involvement or general toxicity.
Protocol B: Differential Biomarker Blotting
Objective: Confirm simultaneous target engagement at lethal doses.
Protocol C: The Rescue Experiment (The Gold Standard)
Objective: Self-validating system. If PIK-75 kills via CDK9/MCL-1 suppression, restoring MCL-1 should reduce toxicity.
Transfection: Transduct cells with a Lentiviral vector expressing MCL-1 cDNA (lacking the 3' UTR to avoid miRNA regulation) or an Empty Vector (EV).
Selection: Select with Puromycin for 48h.
Challenge: Treat both EV and MCL-1-OE lines with PIK-75 (
dose).
Validation:
Measure Apoptosis (Annexin V/PI) at 24h.
Result: MCL-1 overexpression should shift the PIK-75
to the right (make cells more resistant).
Note: If cells still die at the same rate, the toxicity is likely due to DNA-PK inhibition or extreme off-target effects, invalidating the CDK9 hypothesis for that specific cell line.
Part 4: Troubleshooting & Nuance
Distinguishing DNA-PK effects
PIK-75 is also a potent DNA-PK inhibitor (
~2 nM).[4] To rule this out as the primary cause of death:
Include NU7441 (selective DNA-PK inhibitor) as a control.
If NU7441 does not induce apoptosis similar to PIK-75, the lethality is driven by the PI3K/CDK9 axis, not DNA repair blockade.
Solubility Issues
PIK-75 has poor solubility and stability in aqueous media.
Protocol Adjustment: Dissolve in 100% DMSO to 10mM. Do not store working aliquots in media. Add directly to wells or make fresh intermediate dilutions immediately before use. Precipitation will cause false negatives in potency.
References
Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription.
Source:[6][5][7] Blood (2013).
Context: Establishes PIK-75 as a dual PI3K/CDK9 inhibitor and identifies MCL-1 downregulation as the mechanism of action.[6]
Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1.
Source: Cell Death & Disease (2013).[8]
Context: Validates the role of CDK9 inhibition in sensitizing resistant cells to apoptosis, a key component of PIK-75's efficacy.[7][8]
Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer.
Source: Expert Opinion on Pharmacotherapy (2021).
Context: Provides the baseline pharmacological profile for Alpelisib as a selective PI3K control.
Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia.
Source:[9] Oncotarget (2014).
Context: Discusses the mechanism of CDK9 inhibitors (like Flavopiridol/Dinaciclib) and the critical role of MCL-1 stability in resistance.[9]
Assessing the selectivity of PIK-75 for p110α over other PI3K isoforms (p110β, p110γ, p110δ).
Executive Summary: The "Potent but Promiscuous" Verdict PIK-75 is frequently cited as a p110α-selective inhibitor, but this classification requires a critical asterisk for high-fidelity research. While it exhibits bioche...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Potent but Promiscuous" Verdict
PIK-75 is frequently cited as a p110α-selective inhibitor, but this classification requires a critical asterisk for high-fidelity research. While it exhibits biochemical selectivity for the p110α isoform (IC50 ~5.8 nM) over p110β and p110δ, it is not a clean chemical probe.
The Critical Caveat: PIK-75 is an equipotent inhibitor of DNA-PK (IC50 ~2 nM).[1][2] In cellular models, phenotypic effects (apoptosis, cytotoxicity) cannot be attributed solely to PI3Kα inhibition without controlling for DNA damage repair pathways.
Recommendation:
Use PIK-75 for: Cell-free biochemical assays requiring high p110α potency; structural biology studies.
Do NOT use PIK-75 for: Sole-agent target validation in complex cellular models where DNA repair mechanisms are active. Use Alpelisib (BYL719) or A66 for higher cellular specificity.
Part 1: Quantitative Selectivity Profile
The following data aggregates biochemical IC50 values from cell-free kinase assays. Note the narrow window between p110α and p110γ, and the lack of selectivity against DNA-PK.
Data Source: Aggregated from Knight et al. (2006) and commercial validation data (SelleckChem, Cayman).
Part 2: Comparative Analysis (Alternatives)
When designing an experiment, choosing the correct inhibitor is more important than the assay itself. Compare PIK-75 against the clinical standard (Alpelisib) and the research-grade specific probe (A66).
Table 2: PIK-75 vs. Leading Alternatives
Feature
PIK-75
Alpelisib (BYL719)
A66
p110α Potency
++++ (<10 nM)
++++ (~5 nM)
+++ (~30 nM)
Isoform Selectivity
Moderate (Hits p110γ)
High
Very High
DNA-PK Activity
High (2 nM)
Negligible
Negligible
Solubility
Poor (DMSO required)
Good
Moderate
Primary Use Case
Biochemical assays; structural studies.
Clinical Standard ; Cellular target validation.
Research Probe ; High-specificity cellular studies.
Part 3: Mechanistic Visualization
PIK-75 is an imidazopyridine derivative that functions as an ATP-competitive inhibitor.[3] However, its "dual-warhead" nature affects two distinct pathways: the PI3K/Akt survival pathway and the NHEJ (Non-Homologous End Joining) DNA repair pathway.
Figure 1: PIK-75 exerts a "pincer" attack on cancer cells by simultaneously blocking survival signaling (via p110α) and DNA repair (via DNA-PK), confounding simple selectivity studies.
Part 4: Experimental Validation Protocols
To scientifically validate PIK-75 selectivity in your specific model, you must run a Self-Validating Protocol that distinguishes between PI3Kα inhibition and DNA-PK inhibition.
Workflow Visualization
Figure 2: A logical workflow to ensure observed effects are due to PI3Kα inhibition and not off-target DNA damage toxicity.
Protocol: Differential Western Blotting
Objective: Confirm p110α inhibition while monitoring for DNA-PK off-target effects.
Reagents:
PIK-75 (dissolved in DMSO, stored at -20°C).
Alpelisib (Positive Control for p110α).
NU7441 (Specific DNA-PK inhibitor - Negative Control for PI3K).
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., HCT116 or MCF7) at 60-70% confluency.
Starvation: Serum-starve cells for 12 hours to reduce basal Akt phosphorylation.
p-DNA-PKcs (Ser2056) or γ-H2AX: Readout for DNA-PK inhibition/DNA damage.
Total Akt / Actin: Loading controls.
Interpretation:
If PIK-75 inhibits p-Akt AND induces γ-H2AX (or blocks p-DNA-PKcs autophosphorylation), the cytotoxicity is likely mixed mechanism.
If Alpelisib inhibits p-Akt but does not induce γ-H2AX, it confirms the PI3K-specific phenotype.
References
Knight, Z. A., et al. (2006).[4] "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747.[4]
Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal, 404(3), 449–458.
Jamieson, S., et al. (2011). "A drug discovery perspective on the PI3K/AKT/mTOR pathway." Nature Reviews Drug Discovery. (Referenced for Alpelisib/BYL719 comparison standards).